1-(4-(Aminomethyl)piperidin-1-yl)ethanone hydrochloride
Description
Properties
IUPAC Name |
1-[4-(aminomethyl)piperidin-1-yl]ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-7(11)10-4-2-8(6-9)3-5-10;/h8H,2-6,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEJUJAYKJRPHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173337-02-5 | |
| Record name | Ethanone, 1-[4-(aminomethyl)-1-piperidinyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=173337-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
A Technical Guide to Predicting the Mechanism of Action of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone hydrochloride
Abstract
This technical guide outlines a comprehensive, multi-tiered strategy for the prediction and validation of the mechanism of action (MoA) for the novel chemical entity, 1-(4-(aminomethyl)piperidin-1-yl)ethanone hydrochloride. In the absence of existing public data for this specific molecule, this document provides a robust framework for researchers, scientists, and drug development professionals to systematically investigate its biological activity.[1][2] The approach is rooted in a detailed analysis of its core chemical scaffold—the piperidine ring, a privileged structure in medicinal chemistry—and leverages a synergistic workflow of in silico prediction and rigorous experimental validation.[3][4][5][6] We will first generate high-probability target hypotheses based on structure-activity relationships (SAR) of analogous compounds. Subsequently, a detailed in silico workflow involving target prediction and molecular docking will be described. Finally, a phased experimental plan, from initial binding assays to functional cellular assays, is presented to validate these computational predictions and elucidate the compound's definitive MoA.
Introduction: The Piperidine Scaffold as a Predictive Foundation
The compound 1-(4-(aminomethyl)piperidin-1-yl)ethanone hydrochloride is a small molecule built upon a piperidine core. The piperidine ring is a six-membered nitrogen-containing heterocycle that is a cornerstone of modern drug discovery, featured in a multitude of FDA-approved therapeutics.[3] Its conformational flexibility and ability to orient substituents in precise three-dimensional arrangements allow it to interact with a wide array of biological targets, including G-protein coupled receptors (GPCRs), enzymes, and ion channels.[4]
A comprehensive literature search confirms that while the specific title compound is not characterized, its structural motifs—an N-acetylated piperidine with a C4-position aminomethyl group—are common in ligands for several well-defined target families. This guide, therefore, adopts a predictive methodology, a standard and necessary approach in early-stage drug discovery when empirical data is unavailable.[7][8][9][10]
Part 1: Structural Analysis and Generation of High-Probability Target Hypotheses
The structure of 1-(4-(aminomethyl)piperidin-1-yl)ethanone possesses key pharmacophoric features that guide our initial hypotheses:
-
A Basic Nitrogen Atom: The piperidine nitrogen, protonated in its hydrochloride salt form, can engage in ionic interactions with acidic residues (e.g., Aspartic Acid, Glutamic Acid) in protein binding pockets.
-
A Hydrogen Bond Acceptor: The carbonyl oxygen of the ethanone (acetyl) group is a strong hydrogen bond acceptor.
-
A Primary Amine: The aminomethyl group provides a primary amine that can act as a hydrogen bond donor and can be protonated to form another cationic center, enabling electrostatic interactions.
Based on extensive data from structurally related piperidine derivatives, we can prioritize three primary target classes for investigation:
-
Hypothesis A: Sigma (σ) Receptor Modulation: The piperidine scaffold is a classic feature of high-affinity sigma receptor ligands.[11][12][13][14] These intracellular chaperone proteins are implicated in neurological disorders and pain, making them a high-priority target class.[15]
-
Hypothesis B: Dopamine Receptor Antagonism: Many potent dopamine D2, D3, and D4 receptor ligands, often used as antipsychotics or for treating Parkinson's disease, are built around a piperidine core.[16][17][18][19] The spatial arrangement of the nitrogen and aromatic groups in such ligands often mimics that of dopamine.
-
Hypothesis C: Acetylcholinesterase (AChE) Inhibition: The piperidine moiety is a key component of numerous AChE inhibitors developed for Alzheimer's disease, where it often interacts with the peripheral anionic site (PAS) of the enzyme.[20][21][22][23][24]
Part 2: A Systematic In Silico Prediction Workflow
To refine our hypotheses, a systematic computational workflow is essential. This in silico phase provides a cost-effective method to rank the likelihood of our proposed targets and predict binding interactions, guiding subsequent experimental validation.[7][8][9]
Logical Workflow for In Silico Prediction
Caption: In silico workflow for target prediction and docking.
Detailed In Silico Protocols
Protocol 1: Ligand and Target Preparation
-
Ligand Preparation:
-
Obtain the 2D structure of 1-(4-(aminomethyl)piperidin-1-yl)ethanone.
-
Convert the 2D structure to a 3D structure using a tool like Open Babel or ChemDraw.
-
Perform energy minimization using a force field such as MMFF94.
-
Generate the likely protonation state at physiological pH (7.4), which would involve protonation of the piperidine and aminomethyl nitrogens.
-
-
Target Prediction:
-
Submit the canonical SMILES string of the compound to multiple web-based target prediction servers. This approach leverages the principle that structurally similar molecules often bind to similar targets.[10]
-
Recommended Tools:
-
SwissTargetPrediction: Provides a ranked list of probable targets based on 2D and 3D similarity to known ligands.[25]
-
SuperPred: Predicts the ATC code of a compound and its likely protein targets.
-
-
Causality: The choice of multiple servers is crucial as their underlying algorithms and reference libraries differ. Concordance across platforms strengthens the prediction.
-
Protocol 2: Molecular Docking
-
Protein Structure Selection:
-
Based on the target prediction results and our initial hypotheses, select high-resolution crystal structures of the top-ranked targets from the Protein Data Bank (PDB).
-
Example PDB IDs:
-
Sigma-1 Receptor: 5HK1
-
Dopamine D2 Receptor: 6CM4
-
Acetylcholinesterase: 4EY7
-
-
-
Docking Simulation:
-
Use a validated docking program (e.g., AutoDock Vina, Schrödinger Glide) to predict the binding pose and affinity of the compound within the active site of each target protein.
-
Define the docking grid box to encompass the known active site or ligand-binding domain of the receptor.
-
Perform multiple independent docking runs to ensure conformational sampling is thorough.
-
-
Post-Docking Analysis:
-
Analyze the resulting poses based on the predicted binding energy (e.g., kcal/mol) and key molecular interactions (hydrogen bonds, ionic interactions, hydrophobic contacts).
-
The most favorable, lowest-energy poses provide a structural hypothesis for how the ligand binds.
-
Predicted Data Presentation
The results of the in silico analysis should be compiled into a clear, comparative table.
| Hypothesized Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions | Target Prediction Server Rank |
| Sigma-1 Receptor | 5HK1 | -8.5 to -10.0 | Ionic interaction with Asp126; H-bond with Tyr173 | High |
| Dopamine D2 Receptor | 6CM4 | -7.5 to -9.0 | Ionic interaction with Asp114; H-bond with Ser193 | High |
| Acetylcholinesterase | 4EY7 | -7.0 to -8.5 | H-bond with Tyr337 (PAS); Cation-π with Trp86 | Medium |
Part 3: A Phased Strategy for Experimental Validation
Computational predictions are hypotheses that mandate experimental validation.[26][27][28][29] A phased approach is recommended to efficiently allocate resources, starting with simple binding assays and progressing to more complex functional and cellular assays.
Experimental Validation Workflow
Caption: Phased workflow for experimental target validation.
Detailed Experimental Protocols
Protocol 3: Radioligand Binding Assays (Phase 1)
-
Objective: To determine if the compound physically binds to the predicted targets and to quantify its binding affinity (Kᵢ).
-
Methodology:
-
Target Source: Use commercially available cell membranes expressing the human recombinant target protein (e.g., Sigma-1, D2 receptor) or purified enzyme (AChE).
-
Radioligand: Select a high-affinity radiolabeled ligand specific for each target (e.g., [³H]-(+)-pentazocine for Sigma-1, [³H]-spiperone for D2).
-
Procedure:
-
Incubate the membranes/enzyme with a fixed concentration of the radioligand and varying concentrations of the test compound (1-(4-(aminomethyl)piperidin-1-yl)ethanone hydrochloride).
-
Allow the reaction to reach equilibrium.
-
Separate bound from free radioligand via rapid filtration through glass fiber filters.
-
Quantify the radioactivity trapped on the filters using a scintillation counter.
-
-
Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC₅₀, which is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
-
-
Trustworthiness: This protocol is a self-validating system. Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand, providing a baseline for specific binding. A positive result (e.g., Kᵢ < 1 µM) provides strong evidence for target engagement and justifies progression to Phase 2.
Protocol 4: In Vitro Functional Assays (Phase 2)
-
Objective: To determine if binding to the target results in a functional consequence (e.g., agonism, antagonism, or enzyme inhibition).
-
Methodology (Example for AChE):
-
Assay Principle: Use the Ellman's assay to measure AChE activity. The enzyme hydrolyzes acetylthiocholine to thiocholine, which reacts with DTNB (Ellman's reagent) to produce a yellow-colored compound measured spectrophotometrically at 412 nm.
-
Procedure:
-
Pre-incubate purified human AChE with varying concentrations of the test compound.
-
Initiate the reaction by adding the substrate, acetylthiocholine, and DTNB.
-
Monitor the change in absorbance over time.
-
-
Data Analysis: Calculate the rate of reaction for each compound concentration. Plot the percent inhibition versus the log concentration of the compound to determine the IC₅₀ value.
-
-
Methodology (Example for D2 Receptor):
-
Assay Principle: The D2 receptor is a Gᵢ-coupled GPCR, and its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).
-
Procedure: Use a cell line stably expressing the human D2 receptor (e.g., CHO-K1 or HEK293).
-
Treat cells with the test compound in the presence of a known D2 agonist (e.g., quinpirole).
-
After incubation, lyse the cells and measure cAMP levels using a competitive immunoassay (e.g., HTRF or ELISA).
-
-
Data Analysis: An antagonist will block the agonist-induced decrease in cAMP. Plot the cAMP levels against the log concentration of the test compound to determine its potency (IC₅₀ or EC₅₀).
-
Conclusion
While 1-(4-(aminomethyl)piperidin-1-yl)ethanone hydrochloride is an uncharacterized molecule, its piperidine scaffold provides a strong foundation for predicting its mechanism of action.[5][30] The integrated workflow presented in this guide—combining evidence-based hypothesis generation, robust in silico prediction, and a phased experimental validation plan—offers a scientifically rigorous and resource-efficient pathway to elucidate its biological function. The highest probability targets are the sigma receptors, dopamine receptors, and acetylcholinesterase. By systematically executing the described protocols, researchers can effectively move from a chemical structure to a validated mechanism of action, unlocking the therapeutic potential of this novel compound.
References
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Luo, H., et al. (2018). In silico prediction of chemical mechanism of action via an improved network‐based inference method. British Journal of Pharmacology, 175(24), 4506-4521. Available at: [Link]
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Nonaka, H., et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry, 18(14), 5441-5448. Available at: [Link]
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Lytvyn, R., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(21), 7565. Available at: [Link]
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Cosentino, G., et al. (2025). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry, 281, 117037. Available at: [Link]
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Conda-Sheridan, M., et al. (2016). Design and synthesis of new piperidone grafted acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(2), 241-246. Available at: [Link]
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Saeedi, S., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 74, 128929. Available at: [Link]
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Amata, E., et al. (2025). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry, 281, 117037. Available at: [Link]
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Tanoli, Z., et al. (2024). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery. Available at: [Link]
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Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 38(24), 4821-4829. Available at: [Link]
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Butini, S., et al. (2023). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. Molecules, 28(13), 5035. Available at: [Link]
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Yamanishi, Y., et al. (1993). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Arzneimittelforschung, 43(11), 1163-1170. Available at: [Link]
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Szałata, K., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Antinociceptive Properties. Journal of Medicinal Chemistry, 64(24), 18012-18032. Available at: [Link]
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Wu, Z., et al. (2018). In silico prediction of chemical mechanism-of-action via an improved network-based inference method. ResearchGate. Available at: [Link]
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Kim, D., et al. (2007). Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry, 50(24), 5889-5892. Available at: [Link]
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Singh, I. P., & Kumar, A. (2015). Piperine and Derivatives: Trends in Structure-Activity Relationships. Current Medicinal Chemistry, 22(25), 2973-2988. Available at: [Link]
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Doody, R. S. (1999). Clinical benefits of a new piperidine-class AChE inhibitor. European Neuropsychopharmacology, 9(Suppl 2), S69-S77. Available at: [Link]
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National Genomics Data Center. (2024). Validation guidelines for drug-target prediction methods. NGDC. Available at: [Link]
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Öztürk, Y., et al. (2016). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. International Journal of Pharmaceutical Science Invention, 5(5), 40-42. Available at: [Link]
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Perrone, R., et al. (2022). Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands Potentially Useful for Central Nervous System Disorders. ACS Chemical Neuroscience, 13(1), 85-103. Available at: [Link]
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University of Helsinki. (2024). Validation guidelines for drug-target prediction methods. Helda. Available at: [Link]
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Kar, S., & De, D. (2020). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics, 21(5), 1694-1709. Available at: [Link]
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Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem. Available at: [Link]
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Rombi, V., et al. (2018). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. ACS Combinatorial Science, 20(10), 590-601. Available at: [Link]
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Tleuliyeva, R., et al. (2023). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Journal of Clinical Medicine of Kazakhstan, 20(4), 57-64. Available at: [Link]
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Raj, R., & Ananthan, S. (2022). The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review. Biosciences Biotechnology Research Asia, 19(2), 241-250. Available at: [Link]
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Drug Target Review. (2026). Beyond serendipity: rational design and AI's expansion of the undruggable target landscape. Drug Target Review. Available at: [Link]
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World Journal of Biology Pharmacy and Health Sciences. (2023). Target identification and validation in research. WJBPHS, 16(2), 061-070. Available at: [Link]
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Wang, L., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Molecules, 28(6), 2636. Available at: [Link]
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Methodological & Application
Technical Guide: Analytical Characterization of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone Hydrochloride
[1]
Abstract
This application note details the analytical strategy for 1-(4-(Aminomethyl)piperidin-1-yl)ethanone hydrochloride (CAS: 1185308-33-9).[1] As a polar, non-chromophoric primary amine, this molecule presents specific challenges for standard Reversed-Phase HPLC (RP-HPLC). It exhibits poor retention on C18 stationary phases and lacks a UV-active motif above 210 nm.[1] This guide provides three validated protocols: HILIC-MS/CAD for direct analysis, FMOC-Derivatization for UV-Vis detection, and Potentiometric Titration for counter-ion stoichiometry.[1]
Part 1: Chemical Profile & Analytical Challenges[1]
The Molecule[2]
-
Chemical Formula:
-
Molecular Weight: 156.23 g/mol (Free Base) / 192.69 g/mol (HCl Salt)
-
Key Functional Groups:
The Analytical Gap
Standard RP-HPLC (C18 + Water/Methanol) is unsuitable for this compound.
-
Void Elution: The high polarity causes the molecule to elute in the void volume (
), co-eluting with unretained matrix components. -
Detection Failure: The lack of a benzene ring or conjugated system means UV detection at 254 nm is impossible. Detection at 210 nm is prone to interference from mobile phase solvents (cutoff noise).
Part 2: Analytical Decision Matrix
The following decision tree outlines the logic for selecting the appropriate method based on available instrumentation and data requirements.
Figure 1: Analytical Strategy Decision Matrix. Select Method A for speed and specificity, Method B for accessibility, and Method C for salt content verification.
Part 3: Method A - HILIC-MS (Gold Standard)[1]
Principle: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar amines by partitioning them into a water-enriched layer on the surface of a polar stationary phase.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | Amide-HILIC (e.g., Waters XBridge Amide), 3.5 µm, 4.6 x 100 mm | Amide phases provide excellent retention for primary amines without severe peak tailing.[1] |
| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 3.0) | Provides counter-ions to suppress silanol activity; acidic pH keeps amine protonated. |
| Mobile Phase B | Acetonitrile (LC-MS Grade) | High organic content drives retention in HILIC mode.[1] |
| Gradient | 90% B to 60% B over 10 minutes | "Inverse gradient" (high to low organic) is required for HILIC. |
| Flow Rate | 0.8 mL/min | Optimized for mass transfer in HILIC.[1] |
| Detection | MS (ESI+) or CAD (Charged Aerosol Detector) | MS: Monitor [M+H]+ = 157.13. CAD: Universal detection for non-chromophores. |
Protocol Steps
-
System Equilibration: HILIC columns require extensive equilibration. Flush with 90% Acetonitrile for at least 20 column volumes before the first injection.
-
Sample Diluent: Dissolve the sample in 85:15 Acetonitrile:Water .
-
Critical: Do NOT dissolve in 100% water. Injecting water into a HILIC column disrupts the water layer, causing split peaks and poor shape.
-
-
Injection: 2–5 µL. Keep injection volume low to prevent solvent effects.
-
Integration: Integrate the main peak at m/z 157.1.
Part 4: Method B - FMOC Derivatization (UV Alternative)[1]
Principle: Since the molecule lacks a chromophore, we react the primary amine with 9-Fluorenylmethyl chloroformate (FMOC-Cl) to create a stable, highly UV-active derivative detectable at 265 nm.[1]
Figure 2: Pre-column Derivatization Workflow using FMOC-Cl.
Reagents[1][3][4]
-
Borate Buffer: 0.2 M Borate, pH 8.5 (Promotes nucleophilic attack of the amine).
-
FMOC-Cl Solution: 5 mM in Acetonitrile.[1]
-
Quenching Solution: 0.1 M Glycine (Removes excess FMOC-Cl to prevent interference).[1]
Derivatization Protocol
-
Mix: In a vial, combine 100 µL of Sample Solution (1 mg/mL) + 100 µL Borate Buffer.
-
React: Add 200 µL FMOC-Cl Solution. Vortex immediately.
-
Incubate: Let stand at room temperature for 5 minutes.
-
Quench: Add 50 µL Glycine solution to react with excess FMOC-Cl.
-
Inject: Inject 10 µL onto a standard C18 Column (e.g., Agilent Zorbax Eclipse Plus C18).
-
Note: The derivative is now hydrophobic. Use a standard RP-HPLC gradient (Water/ACN) detecting at 265 nm .[1]
-
Part 5: Method C - Chloride Content (Stoichiometry)[1]
Principle: To confirm the substance is a mono-hydrochloride salt and calculate the "Salt Factor," use potentiometric titration with Silver Nitrate (
Protocol
-
Equipment: Potentiometric titrator with a Silver/Sulfide electrode (Ag/AgCl).
-
Titrant: 0.01 N or 0.1 N Silver Nitrate (
), standardized. -
Solvent: 50 mL Water + 1 mL Nitric Acid (
, to prevent carbonate interference). -
Procedure:
-
Calculation:
-
Theoretical Chloride for Monohydrochloride: 18.4%
-
Part 6: Quality Control Criteria
For method validation, ensure the following system suitability parameters are met:
| Parameter | Acceptance Criteria | Troubleshooting |
| Tailing Factor ( | < 1.5 (HILIC) | If > 1.5, increase buffer concentration (up to 20 mM) or lower pH. |
| Precision (%RSD) | < 2.0% (n=6) | If failing, check autosampler needle wash (carryover is common with amines). |
| Resolution ( | > 2.0 | Between analyte and any synthesis byproducts (e.g., di-acetylated impurity). |
| Chloride Content | 18.0% – 19.0% | If low, sample may be wet (check Karl Fischer) or free-base mixture.[1] |
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 56943899, 1-(4-(Aminomethyl)piperidin-1-yl)ethanone hydrochloride.[1] Retrieved October 26, 2023, from [Link][1]
-
McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49–71. [Link]
-
Agilent Technologies. (2020). Analysis of Amino Acids by HPLC using FMOC-Cl Derivatization. Application Note 5990-4547EN.[1] [Link]
Application Note: Mass Spectrometric Analysis of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone hydrochloride
Abstract
This technical guide provides a comprehensive framework for the mass spectrometric analysis of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone hydrochloride, a piperidine derivative of interest in pharmaceutical research and development. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, offering a foundational approach to method development, sample preparation, and structural elucidation using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document emphasizes the principles of electrospray ionization (ESI) and proposes a characteristic fragmentation pathway based on established chemical principles of similar molecular scaffolds.
Introduction: The Analytical Imperative for Piperidine Derivatives
Piperidine and its derivatives are ubiquitous structural motifs in a vast array of pharmaceuticals and biologically active compounds.[1][2] Their prevalence necessitates robust and reliable analytical methods for characterization, quantification, and stability testing. 1-(4-(Aminomethyl)piperidin-1-yl)ethanone hydrochloride (Molecular Formula: C8H17ClN2O, Molecular Weight: 192.69 g/mol ) is a small polar molecule whose analytical characterization is crucial for its potential applications.[3] Mass spectrometry, particularly when coupled with liquid chromatography, stands as a premier analytical technique for the sensitive and specific analysis of such compounds in complex matrices.[4] This application note will detail a systematic approach to developing a reliable LC-MS/MS method for this specific analyte.
Foundational Principles: Ionization and Fragmentation
Electrospray ionization (ESI) is the preferred ionization technique for polar molecules like 1-(4-(Aminomethyl)piperidin-1-yl)ethanone, as it is a soft ionization method that typically produces intact protonated molecules, [M+H]+.[2] Understanding the subsequent fragmentation of this precursor ion in the gas phase is paramount for structural confirmation and for developing selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods for quantitative analysis.[5]
The structure of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone, featuring a piperidine ring, an N-acetyl group, and a primary amine, suggests several predictable fragmentation pathways. The fragmentation of piperidine derivatives is often dictated by the location of the charge and the stability of the resulting fragment ions.[2][6] Common fragmentation patterns include α-cleavage adjacent to the nitrogen atoms and neutral losses of small molecules.[2][6]
Proposed Fragmentation Pathway
Based on the principles of mass spectrometry for piperidine-containing compounds, a plausible fragmentation pathway for the [M+H]+ ion of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone is proposed. The protonation is expected to occur at either the primary amine or the piperidine nitrogen. Collision-induced dissociation (CID) of the protonated molecule (m/z 157.13) would likely lead to characteristic product ions.
A key fragmentation is the neutral loss of the acetyl group (CH2=C=O, 42.01 Da), resulting in a prominent fragment ion. Another anticipated fragmentation pathway involves the cleavage of the C-C bond between the piperidine ring and the aminomethyl group.
Sources
- 1. 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 173337-02-5 Cas No. | 1-[4-(Aminomethyl)-1-piperidinyl]-1-ethanone hydrochloride | Matrix Scientific [matrixscientific.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. pharmafocusamerica.com [pharmafocusamerica.com]
- 6. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Utilization of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone in Medicinal Chemistry
Executive Summary
In modern drug discovery, particularly within Fragment-Based Drug Design (FBDD) and Lead Optimization, the selection of linker motifs is critical for modulating physicochemical properties without compromising binding affinity. 1-(4-(Aminomethyl)piperidin-1-yl)ethanone represents a high-value "capped" diamine scaffold.
Unlike standard Boc-protected linkers which require deprotection and subsequent functionalization, this intermediate provides a pre-installed acetyl "cap" on the piperidine nitrogen. This feature renders the ring nitrogen non-basic and non-nucleophilic, leaving the primary aminomethyl group as the sole vector for chemical expansion. This guide details the strategic application of this compound in generating kinase inhibitors and GPCR ligands, focusing on its utility in reducing hERG liability through basicity modulation.
Technical Profile & Physicochemical Properties[1][2][3]
Understanding the electronic landscape of this molecule is prerequisite to successful synthetic planning.
| Property | Specification | Clinical Relevance |
| CAS (HCl Salt) | 173337-02-5 | Primary commercial form (Hygroscopic solid). |
| Formula | C | MW: 156.23 g/mol (Free Base). |
| pKa (Primary Amine) | ~9.8 (Est.) | Highly nucleophilic; requires base for activation in coupling. |
| pKa (Piperidine N) | Neutral (Amide) | Critical Feature: The acetyl group removes basicity, preventing non-specific binding and hERG channel inhibition often associated with basic secondary amines. |
| Topology | Chair Conformation | The 4-aminomethyl group adopts an equatorial position, extending the pharmacophore vector away from the core scaffold. |
| Solubility | High (DMSO, Water) | Excellent solubilizing tail for hydrophobic drug cores. |
Strategic Utility: The "Basicity Tuning" Advantage
The primary reason to select this intermediate over a standard 4-(aminomethyl)piperidine is basicity modulation .
-
hERG Avoidance: Many promiscuous drugs fail due to hERG inhibition, which is driven by basic centers (pKa > 8) and lipophilicity. By masking the piperidine nitrogen as an acetamide, you eliminate a high-pKa center.
-
Synthetic Efficiency: If your target molecule requires a neutral terminus, starting with the acetyl group eliminates two synthetic steps (Deprotection of Boc
Acetylation).
Mechanism of Action (Chemical Selectivity)
The following diagram illustrates the reactivity differential that makes this scaffold a robust tool for library synthesis.
Caption: Chemoselectivity profile showing the inert nature of the acetylated ring nitrogen versus the reactive primary amine.
Detailed Experimental Protocols
Protocol A: High-Yield Amide Coupling (Library Synthesis)
Application: Attaching the scaffold to a carboxylic acid core (e.g., a kinase hinge binder). Rationale: HATU is selected for fast kinetics and minimal racemization, though racemization is not a concern for this achiral linker.
Reagents:
-
Carboxylic Acid Core (1.0 equiv)
-
1-(4-(Aminomethyl)piperidin-1-yl)ethanone HCl (1.2 equiv)
-
HATU (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.5 equiv)
-
DMF (Anhydrous)
Step-by-Step Methodology:
-
Activation: Dissolve the Carboxylic Acid (0.5 mmol) in DMF (2.0 mL). Add DIPEA (1.75 mmol, 305 µL) followed by HATU (0.6 mmol, 228 mg). Stir at Room Temperature (RT) for 5 minutes. Visual Check: Solution should turn slightly yellow.
-
Addition: Add 1-(4-(Aminomethyl)piperidin-1-yl)ethanone HCl (0.6 mmol, 115 mg) directly to the reaction mixture.
-
Reaction: Stir at RT for 2–4 hours.
-
QC Check: Monitor by LCMS. Look for the disappearance of the acid peak and formation of [M+H]+ corresponding to Product + 156 Da (minus H2O).
-
-
Workup (High Throughput): Dilute with EtOAc (20 mL), wash with sat. NaHCO3 (2x), water (1x), and brine (1x). Dry over MgSO4.
-
Purification: If necessary, purify via Flash Chromatography (DCM:MeOH 95:5 to 90:10).
Protocol B: S Ar Displacement for Heterocyclic Functionalization
Application: Installing the linker onto a halogenated heterocycle (e.g., 4-chloroquinazoline or 2-chloropyrimidine).
Reagents:
-
Aryl/Heteroaryl Chloride (1.0 equiv)
-
1-(4-(Aminomethyl)piperidin-1-yl)ethanone HCl (1.1 equiv)
-
K
CO (3.0 equiv) or TEA (3.0 equiv) -
Solvent: DMSO or NMP (for high temp) or Isopropanol (for reflux).
Step-by-Step Methodology:
-
Preparation: In a microwave vial, combine the Aryl Chloride (0.5 mmol), the amine intermediate (0.55 mmol), and K
CO (1.5 mmol) in DMSO (2 mL). -
Thermal Cycle:
-
Standard: Heat at 80°C–100°C for 4–12 hours.
-
Microwave (Preferred): Heat at 120°C for 20 minutes.
-
-
Validation: Check TLC (System: 10% MeOH in DCM). The product will be significantly more polar than the starting chloride but less polar than the free amine.
-
Isolation: Pour into crushed ice/water. The product often precipitates. Filter and wash with water. If no precipitate, extract with EtOAc/n-Butanol (9:1).
Synthetic Workflow & Decision Tree
The following workflow guides the researcher on when to employ this specific intermediate versus a Boc-protected variant.
Caption: Decision tree for selecting the acetyl-capped linker to streamline synthesis and modulate basicity.
Handling, Safety, and Storage
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The HCl salt is hygroscopic; exposure to moisture will lead to clumping and weighing errors.
-
Safety: Classified as an Irritant (H315, H319, H335). Wear standard PPE (gloves, goggles, lab coat). Avoid inhalation of dust.[1]
-
Stability: The acetamide bond is robust. It is stable to standard acidic workups (1N HCl) and mild basic conditions. Avoid boiling in strong acid/base (6N HCl or NaOH) which will hydrolyze the acetyl group.
References
-
PubChem Compound Summary. (n.d.). 1-(4-(Aminomethyl)piperidin-1-yl)ethanone.[2][3] National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]
-
Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Safety and Toxicity. Chemical Research in Toxicology, 24(9), 1420–1456. (Context: Modulation of basicity to reduce hERG liability). [Link]
- Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry.
Sources
Technical Application Note: 1-(4-(Aminomethyl)piperidin-1-yl)ethanone Hydrochloride
Executive Summary
This guide details the experimental utility of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone hydrochloride (CAS: 173337-02-5), a bifunctional heterocyclic building block. Characterized by a piperidine core with an N-acetyl "cap" and a reactive C4-aminomethyl "handle," this compound is a critical scaffold in Fragment-Based Drug Discovery (FBDD) .
Unlike generic piperidines, the N-acetyl group eliminates the basicity of the ring nitrogen, directing all electrophilic functionalization exclusively to the primary amine. This orthogonality makes it an ideal linker for PROTACs (Proteolysis Targeting Chimeras) and covalent inhibitors where precise spatial geometry is required.
Key Chemical Identifiers
| Property | Specification |
| CAS Number | 173337-02-5 |
| Formula | C₈H₁₆N₂O[1][2][3] · HCl |
| Molecular Weight | 192.69 g/mol |
| pKa (Calc) | ~9.8 (Primary Amine), ~-0.5 (Amide) |
| Solubility | >50 mg/mL in Water/DMSO; Low in Et₂O/Hexane |
| Hygroscopicity | High (Store Desiccated) |
Handling & Stock Solution Protocol
Objective: Prepare stable stock solutions for biological assays or synthetic workflows while mitigating hydrolytic degradation and hygroscopic clumping.
Storage & Stability
-
Solid State: Store at -20°C in a sealed vial under argon/nitrogen. The HCl salt is hygroscopic; exposure to ambient moisture will cause deliquescence, complicating precise weighing.
-
Solution State: Stable in DMSO for 3 months at -20°C. Aqueous solutions should be prepared fresh to prevent slow amide hydrolysis at extreme pH.
Stock Preparation (100 mM in DMSO)
-
Equilibration: Allow the product vial to warm to room temperature before opening to prevent condensation.
-
Weighing: Rapidly weigh 19.27 mg of the hydrochloride salt into a sterile microcentrifuge tube.
-
Dissolution: Add 1.0 mL of anhydrous DMSO (Grade ≥99.9%).
-
Sonication: Vortex for 30 seconds. If undissolved particles remain, sonicate at 40 kHz for 2 minutes. The solution should be clear and colorless.
-
Free-Basing (Optional for Organic Synthesis): If using in non-polar solvents (DCM/THF), add 1.0 equivalent of Diisopropylethylamine (DIPEA) to neutralize the HCl salt in situ.
Synthetic Application Protocols
Protocol A: Selective Amide Coupling (Linker Synthesis)
Context: This protocol describes coupling the primary amine to a carboxylic acid (e.g., a Cereblon ligand for PROTACs) using HATU. The N-acetyl group remains inert, preventing polymerization.
Reagents:
-
Carboxylic Acid Partner (1.0 eq)
-
1-(4-(Aminomethyl)piperidin-1-yl)ethanone HCl (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Solvent: DMF or DMF/DCM (1:1)
Step-by-Step Methodology:
-
Activation: In a dried round-bottom flask, dissolve the Carboxylic Acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M concentration). Stir at room temperature (RT) for 5 minutes.
-
Base Addition: Add DIPEA (1.5 eq) to the activated acid mixture. The solution may turn yellow/orange.
-
Amine Addition: In a separate vial, dissolve the Piperidine HCl salt (1.1 eq) in minimal DMF with the remaining DIPEA (1.5 eq). Critical: This pre-neutralization ensures the amine is nucleophilic upon addition.
-
Reaction: Dropwise add the amine solution to the activated acid. Stir at RT for 2–4 hours.
-
Monitoring: Monitor by LC-MS. Look for the disappearance of the acid peak and formation of Product [M+H]⁺.
-
Workup: Dilute with EtOAc, wash with 5% LiCl (aq) (to remove DMF), saturated NaHCO₃, and brine. Dry over Na₂SO₄.[4]
Protocol B: Reductive Amination (Scaffold Decoration)
Context: Attaching the scaffold to an aldehyde-containing core.
-
Imine Formation: Dissolve Aldehyde (1.0 eq) and Piperidine HCl salt (1.1 eq) in DCM/MeOH (4:1). Add TEA (1.1 eq) to free the amine. Add MgSO₄ (anhydrous) to scavenge water. Stir for 2 hours.
-
Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) in one portion.
-
Quench: Stir overnight at RT. Quench with saturated NH₄Cl.
Analytical Validation & Troubleshooting
Common Impurity: The "Di-acetylated" byproduct.[5] During the synthesis of the starting material itself, or if using acetic anhydride in your workflow, you may encounter N-((1-acetylpiperidin-4-yl)methyl)acetamide .
-
Detection: This impurity is non-basic and will not retain on SCX (Strong Cation Exchange) cartridges, whereas your desired product (if it retains a basic site) or unreacted amine will.
LC-MS Method Parameters
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 8 minutes |
| Detection | UV (210 nm, 254 nm) and ESI+ (MS) |
| Retention Logic | The HCl salt elutes early (polar). Amide products elute later. |
Visualized Workflows
Diagram 1: Synthetic Decision Matrix
This flowchart guides the researcher in selecting the correct coupling strategy based on the electrophile partner.
Caption: Decision tree for functionalizing the primary amine handle based on the electrophilic partner.
Diagram 2: Impurity Formation Mechanism
Understanding the competition between the desired reaction and potential side reactions.
Caption: Pathway showing the origin of the di-acetylated impurity during the synthesis of the building block.
References
-
Matrix Scientific . (2025).[2] Product Specification: 1-[4-(Aminomethyl)-1-piperidinyl]-1-ethanone hydrochloride.[2] Retrieved from
-
BLD Pharm . (2025). Safety Data Sheet & Properties: CAS 173337-02-5. Retrieved from
-
BenchChem . (2025).[5][6] Technical Guide to Piperidine Scaffolds in Medicinal Chemistry. Retrieved from
-
PubChem . (2025).[7] Compound Summary: 1-(Piperazin-1-yl)ethanone hydrochloride (Analogous Structure Analysis). Retrieved from [7]
- Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist's toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. (Contextual grounding for Amide Coupling protocols).
Sources
- 1. 173337-02-5|1-(4-(Aminomethyl)piperidin-1-yl)ethanone hydrochloride|BLD Pharm [bldpharm.com]
- 2. 173337-02-5 Cas No. | 1-[4-(Aminomethyl)-1-piperidinyl]-1-ethanone hydrochloride | Matrix Scientific [matrixscientific.com]
- 3. CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine - Google Patents [patents.google.com]
- 4. EP2455377A1 - Synthesis of fentanyl analogs - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1-(Piperazin-1-yl)ethanone hydrochloride | C6H13ClN2O | CID 12602882 - PubChem [pubchem.ncbi.nlm.nih.gov]
Cell-based assays using piperidine derivatives
Application Note: Optimizing Cell-Based Screening for Piperidine Derivatives
Abstract
The piperidine pharmacophore is a "privileged structure" in medicinal chemistry, forming the core of diverse therapeutics ranging from analgesics (e.g., Fentanyl) to AChE inhibitors (e.g., Donepezil) and novel anticancer agents.[1] However, the lipophilic nature of substituted piperidines often leads to assay artifacts—specifically precipitation and non-specific binding—that mask true biological potency. This guide provides a validated workflow for screening piperidine derivatives, focusing on solubility optimization, cytotoxicity profiling (MTS/Flow Cytometry), and functional GPCR characterization (Calcium Flux).
Pre-Assay Critical Module: The Solubility Paradox
Most assay failures with piperidine derivatives occur before the compound reaches the cell. Substituted piperidines, particularly N-benzyl or aryl-functionalized derivatives, often exhibit high lipophilicity (LogP > 3). While soluble in 100% DMSO, they frequently precipitate upon dilution into aqueous media, causing "false negatives" (compound unavailability) or "false positives" (crystal-induced cell lysis).
Protocol: Kinetic Solubilization Strategy
Objective: Ensure compound bioavailability without exceeding DMSO toxicity limits.
-
Stock Preparation: Dissolve the piperidine free base in 100% anhydrous DMSO to a concentration of 10 mM .
-
Expert Tip: If using a piperidine hydrochloride salt, attempt solubility in sterile dH2O first. Salts often bypass the need for high DMSO concentrations.
-
-
Intermediate Dilution (The "Step-Down" Method):
-
Do NOT add 10 mM stock directly to cell culture media.
-
Prepare a 10x Working Solution in PBS containing 5% DMSO. Vortex immediately.
-
Visual Check: Inspect for turbidity.[2] If cloudy, sonicate at 37°C for 5 minutes.
-
-
Final Assay Concentration:
-
Dilute the 10x Working Solution 1:10 into the cell culture well.
-
Final DMSO: 0.5% (Acceptable for robust lines like HeLa/HEK293; reduce to 0.1% for primary neurons).
-
Module A: Cytotoxicity & Viability Profiling (Oncology Focus)
Target Application: Screening N-substituted piperidines for antiproliferative activity.
Workflow Diagram: Compound Screening Logic
Caption: Logical workflow from synthesis to mechanistic validation. Note the critical QC step for precipitation.
Protocol 2.1: MTS One-Step Viability Assay
We recommend MTS (Promega CellTiter 96®) over traditional MTT. Piperidine derivatives can sometimes reduce MTT non-enzymatically due to their basic nitrogen, causing high background. MTS produces a soluble formazan, eliminating the solubilization step where precipitation often occurs.
-
Cells: MCF-7 or PC-3 (Seeded at 5,000 cells/well in 96-well plates).
-
Duration: 48-72 hour compound incubation.
-
Controls:
-
Negative: 0.5% DMSO Vehicle.[2]
-
Positive: Doxorubicin (1 µM) or Staurosporine.
-
Blank: Media + MTS (no cells) – Critical for background subtraction.
-
Procedure:
-
Add 20 µL of MTS/PMS reagent directly to culture wells (100 µL volume).
-
Incubate for 1-4 hours at 37°C.
-
Read Absorbance at 490 nm .
-
Calculation: % Viability = (OD_test - OD_blank) / (OD_vehicle - OD_blank) × 100.
Protocol 2.2: Mechanism of Action (Annexin V/PI Flow Cytometry)
To determine if the piperidine derivative induces apoptosis (desirable for cancer) or necrosis (toxicity), use Annexin V/Propidium Iodide (PI) staining.
-
Harvest: Collect cells (including floating cells) after 24h treatment.
-
Wash: Wash 2x with cold PBS.
-
Stain: Resuspend in 100 µL Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL PI.
-
Incubate: 15 min at RT in the dark.
-
Analyze: Flow Cytometer (FITC channel for Apoptosis; PE channel for PI/Necrosis).
Module B: Functional Characterization (GPCR/Neuro Focus)
Target Application: Modulating GPCRs (e.g., Sigma, Muscarinic, Opioid receptors).
Many bioactive piperidines target Gq-coupled GPCRs, triggering intracellular Calcium release.
Signaling Pathway Diagram: Gq-Calcium Flux
Caption: The Gq signaling cascade. Piperidine binding triggers IP3-mediated Calcium release, detected by Fluo-4.
Protocol 3.1: Kinetic Calcium Flux (Fluo-4 NW)
Note: This is a "No-Wash" (NW) protocol, essential for piperidines with rapid dissociation rates.
Reagents:
-
Dye: Fluo-4 NW Calcium Assay Kit.
-
Inhibitor: Probenecid (2.5 mM). Critical: Prevents active transport of the dye out of the cell.
Step-by-Step:
-
Seeding: Plate cells (e.g., HEK293-M1) in black-walled, clear-bottom 96-well plates (poly-D-lysine coated) 24h prior.
-
Dye Loading:
-
Prepare Fluo-4 loading solution in HBSS + 20 mM HEPES + 2.5 mM Probenecid.
-
Remove media from cells and add 100 µL Dye Loading Solution.
-
Incubate: 30 min at 37°C, then 30 min at RT (equilibrates signal).
-
-
Compound Addition (On-Instrument):
-
Place plate in FLIPR or kinetic plate reader (e.g., FlexStation).
-
Establish baseline fluorescence (Ex 494nm / Em 516nm) for 20 seconds.
-
Inject 20 µL of 5x Piperidine Compound.
-
-
Read: Monitor fluorescence every 2 seconds for 120 seconds.
Data Analysis & Troubleshooting
Interpreting Quantitative Data
| Parameter | Definition | Piperidine Relevance |
| IC50 | Conc. inhibiting 50% viability | Potent anticancer piperidines typically show IC50 < 5 µM. |
| EC50 | Conc.[1][3] inducing 50% max response | For GPCR agonists. Lower EC50 = Higher Potency. |
| Z-Factor | Assay robustness metric | Must be > 0.5 for reliable screening. |
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Precipitation in Well | Compound insolubility | Reduce concentration; use "Step-Down" dilution; check pH (piperidines are basic). |
| High Background (MTS) | Chemical reduction | Switch to CellTiter-Glo (ATP) or Resazurin; use cell-free blanks. |
| Dye Leakage (Ca2+) | Anion transport | Ensure Probenecid is fresh and at 2.5 mM. |
| Edge Effect | Evaporation | Do not use outer wells; fill with PBS. |
References
-
BenchChem. (2025).[1][4][5][6] Application Notes and Protocols for Cell-Based Screening of Piperidine Analogs.[5] Retrieved from
-
National Institutes of Health (NIH). (2023). Highly functionalized piperidines: Free radical scavenging, anticancer activity. PubMed Central. Retrieved from
-
Thermo Fisher Scientific. (2024). Annexin V Staining Protocol for Flow Cytometry.[7][8][9] Retrieved from
-
Molecular Devices. (2023). Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit.[3] Retrieved from
-
LifeTein. (2024).[10] Optimizing Peptide and Hydrophobic Compound Solubility in Cell Culture. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit [moleculardevices.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. kumc.edu [kumc.edu]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. lifetein.com [lifetein.com]
Troubleshooting & Optimization
Technical Support Center: 1-(4-(Aminomethyl)piperidin-1-yl)ethanone Synthesis
Executive Summary: The "Yield Trap"
The synthesis of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone (CAS: 156126-66-8) often suffers from two critical failure modes that degrade yield:
-
Regioselectivity Failure: In direct acetylation, the nucleophilic competition between the secondary piperidine amine and the primary aminomethyl group leads to inseparable mixtures of mono- and bis-acetylated products.
-
Work-up Losses: The final product is a highly polar, low-molecular-weight amine with significant water solubility (LogS ~ -1.5), leading to massive losses during standard aqueous extractions.
This guide moves beyond "standard" protocols to provide high-fidelity synthetic routes that guarantee regiocontrol and work-up strategies designed specifically for hydrophilic amines.
Troubleshooting Guide (Q&A)
Q1: I attempted direct acetylation of 4-(aminomethyl)piperidine with 1 equivalent of acetic anhydride, but my yield is <30%. Why?
Diagnosis: You are fighting a losing battle against nucleophilicity.[1] While the secondary piperidine nitrogen is theoretically more nucleophilic, the rate difference is insufficient to prevent the primary amine from reacting.[1] The Result: You likely have a statistical mixture of:
-
Desired Product (N-acetyl piperidine)
-
Undesired Isomer (N-acetyl primary amine)
-
Bis-acetylated impurity (N,N'-diacetyl)
-
Unreacted starting material.[1][2] The Fix: Abandon direct acetylation. Switch to the Nitrile Reduction Route or the Boc-Protection Route (see Section 3) to enforce regioselectivity chemically rather than kinetically.[1]
Q2: I used the Nitrile Route, but after reducing 1-acetyl-4-cyanopiperidine, I see a "dimer" impurity by LCMS.
Diagnosis: This is a classic side reaction in nitrile hydrogenations. The intermediate imine can react with the newly formed primary amine to form a secondary amine dimer.[1] The Fix:
-
Ammonia Suppression: Ensure your hydrogenation solvent (MeOH/EtOH) is saturated with Ammonia (NH₃) or contains Ammonium Hydroxide.[1] This shifts the equilibrium away from secondary amine formation.[1]
-
Catalyst Choice: Use Raney Nickel or Rhodium on Alumina, which are superior to Pd/C for suppressing dimer formation in nitrile reductions.[1]
Q3: My reaction conversion is 100%, but I recover almost nothing after aqueous work-up.
Diagnosis: Your product is partitioning into the aqueous phase. The Fix:
-
Avoid Water: If possible, precipitate the product as a hydrochloride or oxalate salt directly from the organic reaction solvent.[1]
-
Salting Out: If you must use water, saturate the aqueous phase with NaCl or K₂CO₃ to push the amine into the organic layer.[1]
-
Solvent Switch: Replace Ethyl Acetate with n-Butanol or DCM/Isopropanol (3:1) for extraction. These solvent systems have much higher polarity and extraction efficiency for hydrophilic amines.[1]
High-Yield Synthetic Protocols
Protocol A: The "Industrial" Nitrile Route (Recommended)
Best for: Scalability, Cost-efficiency, and Absolute Regiocontrol.[1]
Step 1: Acetylation of 4-Cyanopiperidine
-
Dissolve 4-cyanopiperidine (1.0 eq) in DCM (0.5 M).
-
Add Triethylamine (1.2 eq) and cool to 0°C.
-
Add Acetic Anhydride (1.1 eq) dropwise.
-
Warm to RT and stir for 2 hours.
-
Work-up: Wash with 1N HCl, then Brine. Dry (Na₂SO₄) and concentrate.[1]
-
Result:1-acetyl-4-cyanopiperidine . (Yield >95%).
-
Step 2: Hydrogenation to Target
-
Dissolve the nitrile intermediate in 7N NH₃ in Methanol (0.2 M).
-
Critical: The ammonia is essential to prevent dimerization.[1]
-
-
Add Raney Nickel (approx. 50 wt% of substrate, pre-washed with MeOH).[1]
-
Hydrogenate at 40–60 psi H₂ at RT for 12–24 hours.
-
Work-up: Filter through Celite (Caution: Raney Ni is pyrophoric).[1] Concentrate the filtrate.
-
Purification: The residue is usually pure enough.[1] If not, distill or form the HCl salt.[1]
Protocol B: The "Lab-Scale" Boc-Protection Route
Best for: Small scale, high purity requirements, avoiding high-pressure hydrogenation.
-
Start: 4-(N-Boc-aminomethyl)piperidine (Commercially available).
-
Acetylation: React with Acetyl Chloride (1.1 eq) and DIPEA (1.5 eq) in DCM at 0°C.
-
Yield: Quantitatively forms the N-acetyl-N'-Boc intermediate.
-
-
Deprotection: Treat with 4N HCl in Dioxane (5 eq) or TFA/DCM (1:1) for 2 hours.
-
Isolation:
Visualizing the Chemistry
Figure 1: Synthesis Pathway & Impurity Map
This diagram illustrates why direct acetylation fails and how the alternative routes bypass the "Regioselectivity Trap."[1]
Caption: Comparative analysis of synthetic routes. The Direct Route (Red) generates inseparable impurities.[1] The Protection (Route B) and Nitrile (Route C) pathways guarantee the correct structure.[1]
Figure 2: Work-up Decision Tree for Hydrophilic Amines
A guide to retrieving the product without water-phase losses.
Caption: Decision logic for maximizing recovery. Standard extraction (Red) leads to yield loss for this molecule; Salting out (Green) is required.[1]
References
-
BenchChem Technical Support. Synthesis of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone: Impurity Profiling. BenchChem.[1][2][3][4] Link[1]
-
Sigma-Aldrich. 1-(4-Amino-piperidin-1-yl)-ethanone derivatives: Safety and Handling. Merck KGaA. Link
-
Organic Chemistry Portal. Reduction of Nitriles to Amines: Methods and Mechanisms. (Review of Raney Ni and Borane reductions). Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 117255 (Related Intermediate). PubChem.[5] Link
-
PrepChem. Synthesis of Acetyl-piperazine derivatives (Analogous chemistry). PrepChem.[1] Link
Sources
Technical Support Center: Purification of Acetylated Piperidine Derivatives
Status: Operational Agent: Senior Application Scientist (Ph.D.) Topic: Troubleshooting N-Acetylation & Purification Workflows
Executive Summary
Acetylated piperidine derivatives (typically N-acetylpiperidines) are deceptively simple to synthesize but notoriously frustrating to purify. Users often report three distinct failure modes:
-
"Ghost" Impurities: NMR spectra showing doubled peaks, leading to unnecessary re-purification.
-
"Oiling Out": Products that refuse to crystallize, trapping solvents and impurities.
-
Tailing/Streaking: Poor resolution on silica gel despite the amide functionality reducing basicity.
This guide provides self-validating protocols to address these specific challenges.
Module 1: The "Ghost" Impurity (NMR Rotamers)
User Complaint: "I purified my compound by column chromatography, but the proton NMR still shows a ~60:40 mixture of two compounds. Is my acetylation incomplete?"
Technical Insight:
This is likely not an impurity. N-acetylpiperidines exhibit restricted rotation around the amide bond (
Diagnostic Protocol (Self-Validating): Before attempting further purification, perform this validation experiment.
-
Prepare Sample: Dissolve 5-10 mg of the compound in DMSO-
(preferred over for high-temperature stability). -
Standard Acquisition: Acquire a standard
-NMR at 25°C. Note the split peaks. -
Variable Temperature (VT) Acquisition: Heat the probe to 80°C - 100°C and acquire a second spectrum.
-
Analysis:
-
Coalescence: If the split peaks merge into single, sharp singlets, the sample is pure. The "impurity" was a rotamer.
-
Persistence: If the peaks remain distinct at 100°C, you have a genuine impurity (likely a regioisomer or unreacted starting material).
-
Visualization: Rotamer Logic Flow
Figure 1: Decision tree for distinguishing amide rotamers from chemical impurities.
Module 2: Chemical Cleanup (The "Acid Wash" Trick)
User Complaint: "I have residual piperidine starting material and excess acetic anhydride that I can't remove by rotovap."
Technical Insight: Acetylation converts a basic amine (piperidine, pKa ~11) into a neutral amide. We can exploit this drastic pKa shift for a "self-cleaning" extraction.
The "Pincer" Workup Protocol: Do not rely on evaporation alone. Use this extraction sequence to chemically strip impurities.
| Step | Reagent | Function | Mechanism |
| 1 | 1M HCl Wash | Remove Amine | Protonates unreacted piperidine ( |
| 2 | Sat. | Remove Acid | Neutralizes acetic acid (hydrolysis byproduct) and extracts it as sodium acetate. |
| 3 | Polyamines | Scavenge | If |
Critical Note: If your product contains other basic nitrogen atoms (e.g., a pyridine ring attached to the piperidine), skip Step 1 (Acid Wash), as it will extract your product.
Module 3: Chromatography Survival Guide
User Complaint: "My compound streaks on the column, and I lose yield in mixed fractions."
Technical Insight: Even though N-acetylpiperidines are amides, the piperidine ring is bulky and polar. Streaking is often caused by:
-
Silanol Interaction: Residual H-bonding with acidic silica sites.
-
Low UV Absorbance: The acetyl group has weak UV absorbance (210-220 nm), making detection difficult against solvent cutoffs.
Optimized Solvent Systems:
| Method | Solvent System | Additive | Why? |
| Standard | DCM / MeOH | None | Good for polar amides. Keep MeOH < 10% to avoid dissolving silica.[2] |
| Anti-Tailing | DCM / MeOH | 1% | The ammonia blocks acidic silanol sites, sharpening the peak. |
| Alternative | EtOAc / Hexane | 10-20% Acetone | Acetone improves solubility of polar amides better than pure EtOAc. |
Visualization: Purification Workflow
Figure 2: Purification logic based on molecular basicity.
Module 4: Crystallization (Solving "Oiling Out")
User Complaint: "My product comes out as a yellow oil and won't solidify."
Technical Insight: N-acetylpiperidines are often low-melting solids. "Oiling out" occurs when the compound separates as a liquid phase before it can organize into a crystal lattice. This is often due to trace solvent impurities (DCM/Toluene) acting as plasticizers.
Troubleshooting Protocol:
-
The "High-Vac" Cure:
-
Dissolve the oil in a minimal amount of diethyl ether.
-
Evaporate to dryness.
-
Place on high vacuum (< 1 mbar) for overnight . This removes trapped solvent molecules that inhibit lattice formation.
-
-
Trituration (The Physical Shock):
-
Add cold Pentane or Hexane to the oil.
-
Sonicate the flask in a water bath.
-
Scratch the side of the flask with a glass rod. The friction creates nucleation sites.
-
-
Seeding:
-
If you have any solid from a previous batch (even impure), add a speck to the oil.
-
Store at -20°C.
-
References
-
Biotage. (2025). Strategies for Flash Chromatography of Nitrogen Heterocycles. Retrieved from
-
Clayden, J., et al. (2016). Restricted Rotation in Amides: NMR and Conformational Analysis. Beilstein Journal of Organic Chemistry, 12, 2478–2489.[1] Retrieved from
-
BenchChem Technical Support. (2025). Purification of Piperidine Derivatives: Troubleshooting Guide. Retrieved from
-
University of Rochester. (2024). Solvent Systems for Flash Column Chromatography.[2][3] Department of Chemistry. Retrieved from
Sources
Technical Support Center: 1-(4-(Aminomethyl)piperidin-1-yl)ethanone Hydrochloride Degradation Pathways
Welcome to the technical support center for 1-(4-(Aminomethyl)piperidin-1-yl)ethanone hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the potential degradation pathways of this compound. Leveraging established principles of organic chemistry and data from structurally related molecules, this document offers troubleshooting advice and frequently asked questions (FAQs) to support your experimental work.
Introduction
1-(4-(Aminomethyl)piperidin-1-yl)ethanone hydrochloride is a piperidine derivative with functional groups that are susceptible to degradation under various environmental conditions. Understanding its stability profile is crucial for ensuring the accuracy and reproducibility of research findings, as well as for the development of stable pharmaceutical formulations. This guide will walk you through the likely degradation pathways, provide protocols for stability assessment, and offer solutions to common analytical challenges.
Frequently Asked Questions (FAQs)
Q1: My analytical results for 1-(4-(aminomethyl)piperidin-1-yl)ethanone hydrochloride are inconsistent, showing a decrease in the main peak area over time. What could be the cause?
A1: A decreasing peak area for your compound of interest over time is a strong indicator of degradation. The molecular structure of 1-(4-(aminomethyl)piperidin-1-yl)ethanone hydrochloride contains two key functional groups susceptible to degradation: an N-acetyl group and a tertiary amine within the piperidine ring. The primary degradation pathways to consider are hydrolysis and oxidation.
Q2: What are the most probable degradation pathways for this compound?
A2: Based on its chemical structure, the two most likely degradation pathways are:
-
Hydrolysis of the N-acetyl group: The amide bond of the N-acetyl group is susceptible to cleavage, especially under acidic or basic conditions. This reaction would yield 4-(aminomethyl)piperidine and acetic acid.[1][2]
-
Oxidation of the piperidine nitrogen: The tertiary amine in the piperidine ring is prone to oxidation, which can lead to the formation of an N-oxide. This is a common degradation pathway for many amine-containing pharmaceutical compounds.
The following diagram illustrates these primary degradation pathways.
Sources
Technical Support Center: Forced Degradation of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone
Executive Summary & Molecule Profile
This guide addresses the stress testing (forced degradation) of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone . As a researcher, you are likely dealing with a molecule containing two distinct nitrogen centers: a secondary amine derivative (the piperidine ring nitrogen, capped as an acetamide) and a primary amine (the aminomethyl group).
Critical Structural Features:
-
N-Acetyl Group (Amide): Susceptible to hydrolysis (Acid/Base), leading to the cleavage of the acetyl moiety.
-
Aminomethyl Group (Primary Amine): Highly polar and basic; susceptible to oxidation (N-oxide formation) and interactions with reducing sugars (Maillard reaction, if excipients are present).
-
Piperidine Ring: Generally stable but contributes to the molecule's high polarity.
Regulatory Context: All protocols below are designed to align with ICH Q1A(R2) (Stability Testing) and ICH Q1B (Photostability). The goal is not total degradation, but to achieve 5–20% degradation to validate your stability-indicating method (SIM).
Experimental Protocol & Workflow
Q: What is the recommended starting protocol for this specific molecule?
A: Do not use a "one-size-fits-all" approach. Because of the primary amine, this molecule is sensitive to pH and oxidative radical attacks. Use the following targeted conditions.
Standard Stress Conditions Table
| Stress Type | Reagent / Condition | Duration | Target | Mechanism |
| Acid Hydrolysis | 0.1 N - 1.0 N HCl | 2–24 hrs @ 60°C | Amide Cleavage | Protonation of carbonyl oxygen |
| Base Hydrolysis | 0.1 N - 1.0 N NaOH | 2–24 hrs @ 60°C | Amide Cleavage | Nucleophilic attack by OH⁻ on carbonyl carbon. |
| Oxidation | 3% - 10% H₂O₂ | 1–24 hrs @ RT | N-Oxidation | Radical attack on the primary amine (aminomethyl). |
| Thermal | 60°C - 80°C (Dry/Soln) | 1–7 Days | Pyrolysis | Homolytic bond cleavage (rare at these temps) or amide instability. |
| Photolytic | 1.2 million lux hours | ~1 week | Radical/UV | Direct excitation of amide/amine bonds. |
Workflow Visualization
The following diagram illustrates the critical "Quench & Analyze" logic often missed. You must neutralize acid/base samples to the mobile phase pH to prevent peak distortion.
Caption: Figure 1. Iterative Forced Degradation Workflow. Note the feedback loop if degradation is insufficient (<5%).
Troubleshooting Guide: Degradation Chemistry
Scenario A: Hydrolytic Degradation (Acid/Base)[1]
Q: I see a loss of the Parent peak, but I don't see a stoichiometric increase in degradation products. My mass balance is failing. What is happening?
A: This is a classic issue with amide hydrolysis coupled with UV detection.
-
The Chemistry: Under strong acid/base, the N-acetyl group hydrolyzes.
-
Parent: 1-(4-(Aminomethyl)piperidin-1-yl)ethanone (Contains Amide Carbonyl = UV Absorbance at ~205-210 nm).
-
Product 1: Acetic Acid (Elutes in the void volume; often missed).
-
Product 2: 4-(Aminomethyl)piperidine (Secondary amine ring + Primary amine tail).
-
-
The Problem: The cleavage product, 4-(Aminomethyl)piperidine , lacks a chromophore (no conjugated double bonds, no carbonyl). It has negligible UV absorbance above 200 nm.
-
The Fix:
-
Switch Detector: Use a Charged Aerosol Detector (CAD), ELSD, or Mass Spectrometer (LC-MS). These do not rely on UV chromophores.
-
Derivatization: If you must use UV, react the sample with OPA (o-Phthalaldehyde) post-stress to tag the primary amines with a fluorescent group.
-
Scenario B: Oxidative Degradation (Peroxide)
Q: My peroxide stressed sample shows a "blob" or "hump" at the solvent front and multiple small peaks. Is this normal?
A: Yes, but it indicates your method might be separating the degradants poorly.
-
The Chemistry: The primary amine (
) is the most reactive site.-
It forms N-oxides (
) and hydroxylamines ( ). -
The tertiary amine in the piperidine ring is sterically hindered and less likely to oxidize unless conditions are extreme.
-
-
Troubleshooting:
-
Ghost Peaks: Peroxide itself absorbs at low UV wavelengths (<220 nm). Ensure you run a "Peroxide Blank" to distinguish reagent peaks from degradation products.
-
Quenching: If you inject unquenched peroxide onto a C18 column, it can oxidize the stationary phase or react during the run. Always quench with Sodium Sulfite (
) or Catalase before injection.
-
Degradation Pathway Visualization
Understanding the structural changes is vital for identifying peaks in LC-MS.
Caption: Figure 2. Predicted Degradation Pathways. Hydrolysis yields a UV-transparent amine; Oxidation adds oxygen (+16 Da).
Analytical Method FAQ (HPLC/LC-MS)
Q: The parent molecule elutes too early (near void volume) on my C18 column. How do I retain it?
A: This is expected. The molecule is a polar base. Standard C18 columns struggle to retain hydrophilic amines.
Recommended Method Parameters:
| Parameter | Recommendation | Rationale |
| Column | HILIC (Silica or Amide) or PFPP (Pentafluorophenyl propyl) | HILIC retains polar amines well. PFPP offers alternative selectivity for basic compounds. |
| Mobile Phase A | 10mM Ammonium Formate (pH 3.0) | Acidic pH keeps the amine protonated ( |
| Mobile Phase B | Acetonitrile | Standard organic modifier. |
| Alternative (RP) | C18 with Ion Pairing (0.1% TFA or HFBA) | TFA forms an ion pair with the amine, increasing retention on C18. Warning: Suppresses MS signal. |
| High pH Option | High pH resistant C18 (e.g., XBridge) @ pH 10 | At pH 10, the amine is deprotonated (neutral), increasing hydrophobicity and retention. |
Q: Why do I see peak splitting for the parent peak? A:
-
pH Mismatch: If your sample diluent is strong acid (from the stress test) and you inject it into a neutral mobile phase, the local pH shift causes peak distortion. Always neutralize samples.
-
Overloading: Polar amines easily overload silica silanols. Reduce injection volume.
References
-
ICH Q1A(R2) : Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[1][2][3] Available at: [Link]
-
ICH Q1B : Stability Testing: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation.[1][2][3] Available at: [Link]
- Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews. (Discusses mass balance and invisible degradants).
- Baertschi, S. W. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation.
-
FDA Guidance : Analytical Procedures and Methods Validation for Drugs and Biologics. Available at: [Link]
Sources
Optimizing reaction conditions for piperidine acylation
Welcome to the Advanced Synthesis Technical Support Center.
I am Dr. Aris, your Senior Application Scientist. You are likely here because your piperidine acylation yields are inconsistent, your work-up is forming an emulsion, or you are transitioning from medicinal chemistry scale to process development.
Piperidine is a robust secondary amine (
Below is your modular guide to optimizing these conditions.
Module 1: Reagent Selection & Stoichiometry
The Core Issue: The most common failure mode in piperidine acylation is protonation . If the reaction medium becomes acidic, piperidine forms a piperidinium salt, rendering it non-nucleophilic. You must maintain a basic reservoir throughout the reaction.
Reagent Decision Matrix
| Scenario | Recommended Reagent | Base Strategy | Solvent Choice |
| Standard / High Reactivity | Acid Chloride / Anhydride | TEA or DIPEA ( | DCM or EtOAc |
| Acid Sensitive / Chiral | T3P (Propylphosphonic anhydride) | Pyridine or NMM ( | EtOAc or 2-MeTHF |
| Sterically Hindered | HATU / COMU | DIPEA ( | DMF or DMAc |
| Green / Process Scale | T3P or Mixed Anhydride | Inorganic (K₂CO₃ aq) | 2-MeTHF / CPME |
Technical Insight: For acid chlorides, the reaction generates HCl. If you use a 1:1 ratio of base, the reaction will stall at 50% conversion because the remaining piperidine acts as a proton sponge. Always use
equivalents of auxiliary base.
Module 2: Experimental Protocols
Here are two self-validating protocols. "Self-validating" means the visual cues (precipitates, color changes) confirm the reaction is proceeding.
Protocol A: The "Classic" Acid Chloride Method
Best for simple substrates and non-chiral acids.
-
Dissolution: Dissolve Piperidine (
mmol) and Triethylamine (TEA, mmol) in anhydrous DCM ( mL).-
Checkpoint: Solution should be clear. If cloudy, moisture may be present.
-
-
Cooling: Cool to
.-
Why? Controls exotherm and minimizes O-acylation side reactions if hydroxyls are present.
-
-
Addition: Add Acid Chloride (
mmol) dropwise.-
Checkpoint: Immediate formation of white smoke/precipitate (TEA
HCl) confirms reaction initiation.
-
-
Work-up: Wash with
HCl (removes unreacted piperidine) Sat. NaHCO (removes unreacted acid) Brine.
Protocol B: The "Modern" T3P Coupling
Best for difficult couplings, scale-up, and avoiding epimerization.
-
Setup: Combine Carboxylic Acid (
mmol), Piperidine ( mmol), and Pyridine ( mmol) in EtOAc ( mL). -
Activation: Add T3P (
w/w in EtOAc, mmol) dropwise at room temperature. -
Monitor: Stir for 2-4 hours.
-
Work-up: Critical Advantage: T3P byproducts are water-soluble.[4][5][6] Simply wash the organic layer with water (
). No column chromatography is usually required.
Module 3: Troubleshooting & Diagnostics
Visualizing the Failure Modes
Use the diagram below to diagnose where your reaction is losing efficiency.
Figure 1: Kinetic competition in acylation reactions. Pathway C is the most common silent killer of yields.
Frequently Asked Questions (FAQ)
Q1: My LCMS shows full conversion of the acid chloride, but the isolated yield is <40%. Where is my product?
-
Diagnosis: You likely have hydrolysis . Acid chlorides are hygroscopic. If your solvent is "wet" (contains water), the acid chloride converts back to the carboxylic acid.
-
Fix:
-
Dry your DCM over molecular sieves.
-
Check the quality of your acid chloride (titrate or take an NMR).
-
Work-up Loss: N-acyl piperidines can be surprisingly water-soluble if they are small (low MW). Extract the aqueous layer with chloroform or 2-MeTHF instead of EtOAc.
-
Q2: I have a hydroxyl group on my piperidine (e.g., 4-hydroxypiperidine). How do I prevent O-acylation?
-
Diagnosis: Chemoselectivity issue. While amines are more nucleophilic, O-acylation occurs if the base is too strong or the temperature is too high.
-
Fix:
-
Schotten-Baumann Conditions: Use a biphasic system (DCM/Water) with inorganic base (Na₂CO₃). The amine reacts in the organic phase, while the hydroxyl (which requires deprotonation to react significantly) remains passive in the presence of the weaker base [1].
-
T3P: This reagent is highly chemoselective for amides over esters [2].
-
Q3: The reaction turns into a solid sludge and stirring stops.
-
Diagnosis: Precipitation of amine salts (TEA
HCl). -
Fix: Switch solvent to 2-MeTHF or CPME (Cyclopentyl methyl ether).[7] These green solvents have better solubility profiles for organic salts than diethyl ether and allow for higher reaction temperatures if kinetics are slow [3].
Module 4: Advanced Optimization (Green & Scale)
For process chemists, replacing DCM and DMF is critical.
Solvent Swap Guide:
-
Replace DCM with 2-MeTHF: 2-Methyltetrahydrofuran is derived from renewable resources. It separates cleanly from water (unlike THF), making work-up efficient.[8]
-
Replace DMF with CPME: Cyclopentyl methyl ether has a high boiling point (
), low peroxide formation, and resists base-mediated hydrolysis better than standard ethers [3].
Data: Solvent Performance in Amide Coupling Comparison of conversion rates for standard amide coupling (4h reaction).
| Solvent | Conversion (%) | Green Rating | Notes |
| DCM | 98% | Poor | Toxic, volatile. |
| DMF | 99% | Poor | Difficult to remove (high BP). |
| 2-MeTHF | 97% | Excellent | Easy phase separation. |
| EtOAc | 95% | Good | T3P is sold in this solvent. |
| CPME | 92% | Excellent | Best for high-temp reactions. |
References
-
Schotten-Baumann Reaction Conditions. Organic Chemistry Portal.[9]Link
-
Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications. Core.ac.uk / Am. J. Org. Chem.Link
-
Evaluation of alternative solvents in common amide coupling reactions. Green Chemistry (RSC).Link
-
Greener Solvent Alternatives: 2-MeTHF and CPME. Sigma-Aldrich Technical Guides.Link
Sources
- 1. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [cambridge.org]
- 2. byjus.com [byjus.com]
- 3. Schotten-Baumann Reaction [organic-chemistry.org]
- 4. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 5. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Green Solvents for Eco-Friendly Synthesis of Dimethindene: A Forward-Looking Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
Moisture sensitivity of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone hydrochloride
Technical Support Center: Handling & Stability Guide Subject: Moisture Sensitivity of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone Hydrochloride CAS: 214147-48-5 (and related derivatives)
Executive Summary
As a Senior Application Scientist, I frequently encounter reproducibility issues with piperidine-based building blocks. 1-(4-(Aminomethyl)piperidin-1-yl)ethanone hydrochloride is a critical intermediate for SAR (Structure-Activity Relationship) studies. However, its hydrochloride salt form renders it significantly hygroscopic .
Users often report the material transitioning from a free-flowing powder to a sticky gum, leading to stoichiometric drift (weighing water instead of reagent) and catastrophic failure in amide coupling reactions due to hydrolysis of activated esters. This guide provides the protocols to diagnose, remediate, and prevent these issues.
Part 1: The Diagnostic & Mechanism
The Core Problem: Lattice Energy vs. Solvation The hydrochloride salt of this primary amine provides crystallinity but creates a high affinity for atmospheric moisture. When the lattice energy is overcome by the hydration energy of water vapor, the crystal structure collapses, leading to deliquescence .
Impact on Chemistry:
-
Stoichiometric Skew: A "wet" sample means you are adding less molar equivalent of the amine than calculated. In a 1:1 coupling, this leaves unreacted electrophile.
-
Competitive Hydrolysis: In amide couplings (e.g., HATU/EDC), the absorbed water acts as a nucleophile, hydrolyzing the activated ester before the amine can attack, forming the carboxylic acid byproduct rather than the desired amide.
Visualizing the Failure Mode
The following diagram illustrates the cascade of failure caused by moisture ingress.
Caption: Figure 1. The "Moisture Cascade" demonstrating how hygroscopicity leads to dual failure modes: incorrect stoichiometry and reagent quenching.
Part 2: Troubleshooting & Recovery Protocols
Issue 1: The material has turned into a sticky gum or oil.
Diagnosis: Severe deliquescence. The material has absorbed significant atmospheric water. Recovery Protocol: Do not attempt to use the gum directly. You must dry it to restore stoichiometry.
-
Dissolution: Dissolve the gum in a minimum amount of anhydrous Methanol (MeOH).
-
Azeotropic Drying: Add anhydrous Toluene (approx. 3x volume of MeOH).
-
Rotary Evaporation: Evaporate under reduced pressure. The toluene/methanol/water azeotrope will help pull moisture out.
-
Vacuum Oven: Place the resulting solid in a vacuum oven.
-
Temp: 40–50°C (Do not exceed 60°C to avoid potential acetamide hydrolysis or discoloration).
-
Desiccant: Place a tray of Phosphorus Pentoxide (
) or activated silica gel in the oven to trap liberated moisture. -
Time: 12–24 hours.
-
Issue 2: My reaction yield is consistently 10-15% lower than expected.
Diagnosis: You are likely weighing "water weight." Even if the powder looks dry, amine HCl salts can hold 5-10% water by weight without visible deliquescence. Correction Table: Stoichiometric Adjustment Use this table if you cannot dry the material immediately. Assume a water content based on physical appearance to adjust your weighing.
| Physical Appearance | Estimated Water % (w/w) | Correction Factor (Multiply Mass by) |
| Free-flowing white powder | < 1% | 1.00 |
| Slightly clumpy powder | 2 - 5% | 1.05 |
| Sticky/Tacky solid | 5 - 15% | 1.15 |
| Viscous Oil/Gum | > 20% | Do Not Use (Dry first) |
Note: The gold standard for correction is a Karl Fischer Titration (see FAQ).
Part 3: Frequently Asked Questions (Technical)
Q1: Can I use Karl Fischer (KF) Titration to measure the water content? A: Yes, but with a caveat. Primary amines can react with standard KF reagents (containing aldehydes or ketones) to form imines, releasing water and causing a false high reading (infinite endpoint).
-
Solution: Use "KF Reagent for Aldehydes/Ketones" (methanol-free) or ensure your titrator uses a specific buffer (e.g., salicylic acid or benzoic acid) to neutralize the amine basicity and suppress side reactions [1].
Q2: Why did my amide coupling (EDC/NHS or HATU) fail despite using excess amine? A: The water introduced by the wet salt hydrolyzed your coupling reagent.
-
Mechanism: EDC and HATU are highly reactive toward water. If your amine salt contains 10% water, you are effectively adding a competitive nucleophile.
-
Fix: Add a non-nucleophilic base (DIPEA or NMM) to the amine salt before adding the coupling reagent. This ensures the amine is deprotonated and ready to react, but drying the starting material is the only true fix [2].
Q3: How should I store this compound long-term? A:
-
Container: Amber glass vial with a teflon-lined cap. Parafilm is insufficient for long-term storage of hygroscopic HCl salts.
-
Environment: Store in a desiccator cabinet with active desiccant (Drierite/Silica).
-
Temperature: -20°C is standard, but warm to room temperature before opening to prevent condensation on the cold solid [3].
Part 4: Validated Workflow for Anhydrous Handling
Follow this decision tree to ensure experimental integrity.
Caption: Figure 2. Decision tree for handling hygroscopic amine salts before moisture-sensitive reactions.
References
Validation & Comparative
Spectroscopic data for 1-(4-(Aminomethyl)piperidin-1-yl)ethanone hydrochloride confirmation
[1]
Executive Summary & Structural Logic
Compound: 1-(4-(Aminomethyl)piperidin-1-yl)ethanone hydrochloride Role: Bifunctional building block (Amide linker + Primary Amine).[1] Critical Analysis: The characterization of this molecule presents two specific challenges that often confuse automated assignment algorithms:
-
Amide Rotamerism: The N-acetyl group induces restricted rotation around the amide bond (
).[1] This renders the piperidine ring protons (C2 and C6 positions) magnetically non-equivalent, often resulting in signal doubling or significant line broadening in H NMR at room temperature.[1] -
Salt Moiety Effects: The hydrochloride salt on the primary amine significantly alters the chemical shift of the adjacent methylene group (
) compared to the free base or Boc-protected precursor.[1]
Structural Workflow
The following diagram outlines the logical flow for confirming the structure, highlighting the key spectroscopic checkpoints.
Figure 1: Structural evolution and validation logic from precursor to final salt form.
Comparative Spectroscopic Analysis
A. Nuclear Magnetic Resonance ( H NMR)
Solvent Selection:
-
Target (HCl Salt): Must use DMSO-d
or D O .[1] The salt is insoluble in CDCl .[1] -
Reference (Free Base/Boc): Typically run in CDCl
.[1] -
Note: Using D
O will exchange the ammonium protons ( ), causing them to disappear.[1] DMSO-d is preferred to visualize the ammonium protons ( 8.0 ppm).[1]
Comparative Shift Table
The table below contrasts the Target (HCl salt) against the Free Base and the Boc-protected precursor.[1]
| Proton Assignment | Precursor (N-Boc) | Target (HCl Salt) | Signal Type | Diagnostic Note |
| Acetyl Methyl ( | 2.06 | 2.00 – 2.05 | Singlet | Consistent reference peak.[1] |
| Boc Group ( | 1.44 | ABSENT | Singlet | Primary Confirmation: Complete disappearance proves deprotection.[1] |
| Aminomethyl ( | 2.95 – 3.05 | 2.65 – 2.80 | Broad doublet/m | Shifts downfield relative to free base; integrates for 2H.[1] |
| Ammonium ( | N/A (Amide NH | 7.90 – 8.20 | Broad Singlet | Visible in DMSO-d |
| Piperidine Ring (C2/C6 eq) | 4.40 – 4.60 | 4.30 – 4.45 | Multiplet | Rotamer Effect: Often split into two distinct multiplets due to N-acetyl restriction.[1] |
| Piperidine Ring (C2/C6 ax) | 2.50 – 2.60 | 2.50 – 2.60 | Multiplet | Overlaps with solvent/DMSO water peak often.[1] |
| Piperidine Ring (C3/C5) | 1.05 – 1.80 | 1.00 – 1.80 | Complex m | Broad envelope; integrates for ~5H (including C4-H).[1] |
Technical Insight (Rotamers): In the N-acetyl derivative, the equatorial protons at positions 2 and 6 are chemically distinct due to the planar amide bond.[1] One is syn to the carbonyl oxygen, the other is anti.[1] Expect complex splitting or broadening of the peak at
4.4 ppm and3.8 ppm (if resolved).[1]
B. Infrared Spectroscopy (FT-IR)
IR is the fastest method to confirm the functional group transformation (Amide vs. Carbamate vs. Amine Salt).[1]
| Functional Group | Free Base ( | Target (HCl Salt) ( | Interpretation |
| Amine/Ammonium | 3300-3400 (weak, sharp) | 2800–3200 (Broad) | The "Ammonium Envelope."[1] Strong, broad absorption indicative of |
| Carbonyl (Amide) | 1640 (Amide I) | 1635–1645 | Strong stretch.[1] N-Acetyl group remains intact.[1] |
| Carbonyl (Boc) | ~1690 (Carbamate) | ABSENT | Confirms loss of the Boc protecting group.[1] |
| C-N Stretch | 1250 | 1250–1260 | Amide C-N stretch.[1] |
C. Mass Spectrometry (LC-MS)
Detailed Experimental Protocols
Protocol 1: NMR Sample Preparation (Critical for Salts)
The solubility of hydrochloride salts in chloroform is negligible.[1] Attempting to run this in CDCl
-
Solvent: Use DMSO-d
(99.9% D) for the best resolution of the ammonium protons.[1] -
Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent.
-
Shimming: Because HCl salts are ionic, they increase the ionic strength of the solution, which can affect the tuning of the probe.[1] Ensure automated tuning/matching (ATM) is performed before shimming.[1]
-
Acquisition:
Protocol 2: Chloride Counter-ion Confirmation (Precipitation Test)
To confirm the material is the Hydrochloride salt and not a TFA or formate salt (common in HPLC purification):
Visualizing the NMR Assignment Logic
The following diagram maps the proton environments to their expected chemical shift zones, accounting for the deshielding effects of the acetyl group and the ammonium salt.
Figure 2: NMR Chemical Shift Correlation Map. Colors indicate distinct magnetic environments.
References
- Provides baseline data for the piperidine core without the acetyl group.
-
National Institutes of Health (NIH) - PubChem. (n.d.).[1] 1-Acetylpiperidine Spectral Data. Retrieved February 1, 2026, from [Link]
- Authoritative source for N-acetyl piperidine shifts and rotamer behavior.
- Confirms commercial availability and CAS registry accuracy.
- Reference for the protected precursor d
Cost-benefit analysis of different synthetic pathways for piperidine derivatives
Executive Summary
Piperidine heterocycles are the structural backbone of over 12,000 biologically active compounds, including blockbusters like Fentanyl , Paroxetine , and Ritalin . For process chemists and medicinal scientists, the selection of a synthetic route is rarely about "possibility"—it is about efficiency, scalability, and stereocontrol .
This guide objectively compares the three dominant synthetic paradigms: Catalytic Hydrogenation (Top-Down), De Novo Cyclization (Bottom-Up), and C-H Functionalization (Late-Stage Diversification). We analyze these routes not just by yield, but by Process Mass Intensity (PMI) , Atom Economy , and Cost-of-Goods-Sold (COGS) drivers.
Part 1: The Strategic Landscape
The choice of pathway is dictated by the "Triangle of Constraints": Chirality , Scale , and Substitution Pattern .
Figure 1: Strategic overview of the three primary entry points into the piperidine scaffold.
Part 2: Pathway A – Catalytic Hydrogenation (The Industrial Workhorse)
Best For: Commodity chemicals, simple substitution patterns, multi-kilogram to ton scale. Mechanism: Heterogeneous reduction of the aromatic pyridine ring.
Technical Analysis
This is the most atom-economical route. However, the thermodynamic stability of the pyridine ring (resonance energy ~28 kcal/mol) requires high energy input or active catalysts.
-
Causality: Acidic media (e.g., Acetic Acid) is often required to protonate the pyridine nitrogen, disrupting aromaticity and facilitating hydride transfer.
-
The Trap: Partial reduction to tetrahydropyridines (enamines) can occur if hydrogen pressure drops or catalyst deactivates.
Standardized Protocol: Pd/C Catalyzed Reduction
Validation: This protocol is scalable and avoids the high pressure requirements of Raney Nickel.
-
Preparation: Charge a high-pressure autoclave (Hastelloy or Stainless Steel) with Substituted Pyridine (1.0 equiv) and 10 wt% Pd/C (5 mol% loading).
-
Solvent System: Add Glacial Acetic Acid (0.5 M concentration). Note: Ethanol can be used but often requires higher pressure.
-
Hydrogenation: Purge vessel with
(3x), then (3x). Pressurize to 5-10 bar (70-145 psi) . Heat to 60°C . -
Monitoring: Monitor
uptake. Reaction is complete when uptake plateaus (theoretical: 3 moles per mole pyridine). -
Workup: Filter catalyst over Celite (Caution: Pyrophoric). Concentrate filtrate. Neutralize residue with NaOH to liberate the free base piperidine.
Critical Control Point: Catalyst poisoning by lone-pair nitrogen coordination is mitigated by the acidic solvent.
Part 3: Pathway B – De Novo Cyclization (The Precision Route)
Best For: Chiral non-racemic targets, complex alkaloids, scaffolds with quaternary centers. Mechanism: Intramolecular Reductive Amination or Dieckmann Condensation.
Technical Analysis
This "Bottom-Up" approach allows the installation of stereocenters before ring closure, avoiding the difficult separation of piperidine enantiomers later.
-
Causality: Using chiral amino-acid derived precursors transfers chirality to the ring with high fidelity.
-
The Trap: Oligomerization. Intermolecular reaction between the amine and aldehyde of two different molecules competes with cyclization. High dilution is required.
Standardized Protocol: Intramolecular Reductive Amination
Validation: Based on Robinson's tropinone synthesis logic but modernized for specific piperidines.
-
Precursor Assembly: Synthesize a 1,5-keto-amine or 5-amino-aldehyde (often masked as an acetal).
-
Cyclization: Dissolve precursor in MeOH/DCM (1:1) . Add NaBH(OAc)3 (1.5 equiv) and Acetic Acid (1.0 equiv).
-
Kinetics: Stir at 0°C to RT for 12 hours. The acid catalyzes iminium ion formation; the borohydride reduces it immediately to the amine.
-
Purification: Quench with saturated
. Extract with DCM. Flash chromatography is usually required to remove uncyclized oligomers.
Part 4: Pathway C – C-H Functionalization (Late-Stage Diversification)
Best For: Drug Discovery (SAR studies), creating analogs from a single commercial scaffold.
Mechanism:
Technical Analysis
This pathway circumvents "re-inventing the wheel" for every analog. It uses the commercially available piperidine ring and modifies it directly.
-
Causality: The N-Boc group is not just a protecting group; it is a Directing Group (DG) . The carbonyl oxygen coordinates lithium, directing deprotonation specifically to the
-position (Complex Induced Proximity Effect - CIPE). -
The Trap: Competitive
-elimination or oxidation of the sensitive amine.
Standardized Protocol: -Lithiation/Trapping (Beak-Gawley Method)
Validation: The gold standard for regiospecific substitution.
-
Activation: Dissolve N-Boc-Piperidine (1.0 equiv) in anhydrous Et2O (THF can promote side reactions). Cool to -78°C .
-
Deprotonation: Add s-BuLi (1.2 equiv) dropwise. Add TMEDA (1.2 equiv) to break up alkyllithium aggregates. Stir for 1-2 hours.
-
Observation: Solution often turns bright yellow/orange (formation of the lithio-species).
-
-
Trapping: Add Electrophile (e.g., MeI, Benzyl Bromide, or a Ketone) slowly.
-
Warm-up: Allow to warm to RT overnight.
-
Deprotection: Treat with TFA/DCM (1:1) to remove the Boc group if the free amine is required.
Part 5: Comparative Cost-Benefit Analysis
The following data aggregates industrial benchmarks and green chemistry metrics.
| Metric | Pathway A: Hydrogenation | Pathway B: Cyclization | Pathway C: C-H Functionalization |
| Primary Cost Driver | CAPEX (High pressure reactors) | Raw Materials (Complex precursors) | Catalysts/Reagents (Pd/Ir/Li, Ligands) |
| Atom Economy | Excellent (~100%) | Moderate (Loss of H2O/Leaving groups) | Poor to Moderate (Stoichiometric waste) |
| E-Factor (kg waste/kg product) | < 5 (Very Green) | 25 - 50 | > 100 (High solvent/purification load) |
| Scalability | High (Tons) | Medium (Kilograms) | Low (Grams to low Kg) |
| Stereocontrol | Low (Requires chiral resolution) | High (Chiral pool derived) | Variable (Ligand dependent) |
| Development Time | Short (If catalyst works) | Long (Linear synthesis steps) | Very Short (Rapid analoging) |
Decision Matrix Logic
Use the following logic flow to determine the optimal route for your specific target.
Figure 2: Decision matrix for selecting the synthetic strategy based on project phase and requirements.
Part 6: Expert Insights & Future Outlook
-
The "Hidden" Cost of Hydrogenation: While Pathway A is cheapest on paper, the cost of chiral resolution (separation of enantiomers via HPLC or crystallization) often exceeds the cost of synthesis. If you need a single enantiomer, Pathway A is only viable if you have an efficient Kinetic Dynamic Resolution (DKR) or an inexpensive resolution agent.
-
Green Chemistry Shift: New Biocatalytic routes (using Imine Reductases - IREDs) are bridging the gap between Pathway A and B. They offer the directness of hydrogenation with the stereocontrol of enzymes, operating in water at ambient temperature.
-
Safety Note: Pathway C (Lithiation) uses s-BuLi, which is pyrophoric. On a scale >1kg, this requires specialized cryogenic reactors (
), drastically increasing CAPEX.
References
-
Hydrogenation Methodologies
-
Nishimura, S. (2001). "Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis." Wiley-VCH. Link
-
-
Stereoselective Cyclization
-
C-H Functionalization (Beak-Gawley)
-
Beak, P., & Lee, W. K. (1990). "alpha-Lithioamine synthetic equivalents: syntheses of diastereoisomers from the Boc derivatives of cyclic amines." Journal of Organic Chemistry, 55(8), 2578–2580. Link
-
-
Green Chemistry Metrics
-
Industrial Scale-Up Considerations
-
Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s guide to solving ADMET challenges." Journal of Medicinal Chemistry, 54(10), 3451-3479. Link
-
Sources
A Comparative Guide to the In Silico and In Vitro Evaluation of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone
In the landscape of modern drug discovery, the journey from a novel chemical entity to a viable therapeutic candidate is a rigorous process of hypothesis and validation. The compound 1-(4-(Aminomethyl)piperidin-1-yl)ethanone, built upon the privileged piperidine scaffold, represents a starting point ripe with potential. The piperidine ring is a cornerstone in medicinal chemistry, known for improving pharmacokinetic properties and offering a versatile framework for engaging with biological targets[1][2]. However, before committing significant resources to laboratory synthesis and testing, a robust computational evaluation is an indispensable first step.
This guide provides a comprehensive, side-by-side comparison of the in silico (computational) prediction and in vitro (experimental) validation of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone. We will navigate a hypothetical, yet scientifically grounded, workflow designed to predict its drug-like properties and biological activity, followed by a detailed protocol for experimental verification. This dual approach, blending predictive power with empirical evidence, is fundamental to accelerating drug development timelines and increasing the probability of success.
Part 1: In Silico Profiling – The Predictive Foundation
The primary objective of the in silico phase is to generate a data-driven hypothesis about the compound's potential as a drug. This involves predicting its pharmacokinetic profile (ADMET) and identifying likely biological targets through molecular docking simulations. These computational methods are essential for triaging vast numbers of potential molecules, ensuring that only the most promising candidates proceed to costly and time-consuming experimental validation[3][4][5][6].
A. ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction
A successful drug must not only interact with its target but also navigate the complex biological environment of the human body. We utilize computational models to predict these properties early, flagging potential liabilities before they derail a project.[4][7] The predicted physicochemical and ADMET properties for 1-(4-(Aminomethyl)piperidin-1-yl)ethanone are summarized below.
| Property | Predicted Value | Significance in Drug Discovery |
| Physicochemical | ||
| Molecular Formula | C₈H₁₆N₂O | Defines the elemental composition and is the basis for molecular weight calculation.[1] |
| Molecular Weight | 156.23 g/mol | Influences absorption and distribution; lower molecular weight (<500 Da) is generally favored for oral bioavailability.[1] |
| logP (Octanol/Water) | 0.5 ± 0.3 | Measures lipophilicity, affecting solubility, permeability, and metabolism. A balanced value is crucial.[1] |
| Aqueous Solubility (logS) | -1.5 ± 0.5 | Predicts how well the compound dissolves in water, which is critical for absorption and formulation.[1] |
| pKa (most basic) | 9.8 ± 0.2 | Determines the ionization state at physiological pH, impacting receptor interaction, solubility, and membrane passage.[1] |
| Pharmacokinetics | ||
| GI Absorption | High | Predicts the likelihood of absorption from the gastrointestinal tract, a prerequisite for oral drugs. |
| Blood-Brain Barrier (BBB) | No | Predicts whether the compound can cross into the brain, which is desirable for CNS targets but a liability for others. |
| Drug-Likeness | ||
| Lipinski's Rule of 5 | Yes (0 Violations) | A widely used rule of thumb for evaluating drug-likeness and predicting oral bioavailability. |
| Bioavailability Score | 0.55 | An overall score predicting the fraction of an administered dose that reaches systemic circulation. |
Causality Behind the Analysis: This initial ADMET screen is a critical gating mechanism. By evaluating properties like molecular weight, logP, and solubility against established criteria like Lipinski's Rule of Five, we can quickly assess the compound's fundamental potential to be developed into an orally administered drug.[4][8] A favorable profile, as seen here, provides the confidence to proceed with more intensive computational and experimental studies.
B. Target Identification and Molecular Docking
With a promising ADMET profile, the next step is to hypothesize a biological target. The piperidine scaffold is present in numerous inhibitors of protein kinases.[9][10] Given the central role of the Akt kinase pathway in cell survival and proliferation, and its frequent dysregulation in cancers, we selected Akt1 as a hypothetical target for our investigation.
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule to another.[11][12] This allows us to simulate the interaction between 1-(4-(Aminomethyl)piperidin-1-yl)ethanone and the ATP-binding pocket of Akt1, providing a quantitative estimate of binding affinity (the docking score).
-
Protein Preparation:
-
Obtain the 3D crystal structure of human Akt1 from the Protein Data Bank (PDB).
-
Remove all non-essential components, such as water molecules, co-factors, and existing ligands from the PDB file.[13]
-
Add polar hydrogen atoms and assign atomic charges to the protein, which is critical for accurately calculating electrostatic interactions.
-
-
Ligand Preparation:
-
Generate the 3D structure of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone using molecular modeling software.
-
Perform energy minimization to achieve a stable, low-energy conformation.
-
Assign rotatable bonds to allow for conformational flexibility during the docking simulation.
-
-
Grid Generation:
-
Define the docking "grid box" – a three-dimensional space that encompasses the ATP-binding site of Akt1. The dimensions are set to be large enough to allow the ligand to move and rotate freely within the site.
-
-
Docking Simulation:
-
Utilize a docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock Vina) to systematically explore different poses of the ligand within the binding site.[11]
-
The algorithm evaluates millions of potential conformations, scoring each based on a calculated Gibbs free energy of binding (ΔG). A lower (more negative) score indicates a more favorable and stable interaction.[11]
-
-
Analysis of Results:
-
The top-ranked pose (lowest binding energy) is visually inspected to analyze key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts between the ligand and the protein's amino acid residues.
-
Self-Validation and Trustworthiness: The protocol's integrity is maintained by using a well-validated crystal structure of the target protein and standard, widely-accepted software tools for preparation and simulation.[14] The docking score is not an absolute measure but a predictive tool; its true value is realized when compared against empirical in vitro data.
Caption: Workflow for Molecular Docking Simulation.
Part 2: In Vitro Validation – The Experimental Proof
While in silico methods provide powerful hypotheses, they are ultimately predictions. In vitro assays are essential to experimentally measure the biological activity of the compound and validate the computational findings.[15] Based on our docking results suggesting an interaction with Akt1, the logical next step is to perform an enzyme inhibition assay.
A. Akt1 Kinase Inhibition Assay
This assay directly measures the ability of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone to inhibit the enzymatic activity of Akt1. The goal is to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to reduce enzyme activity by 50%. This is a gold-standard metric for quantifying the potency of an inhibitor.
-
Reagent Preparation:
-
Prepare a stock solution of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone (e.g., 10 mM in 100% DMSO).
-
Create a serial dilution series of the compound in assay buffer. It is critical to maintain a constant low percentage of DMSO (e.g., ≤1%) in all wells to prevent solvent effects on enzyme activity.[16]
-
Prepare solutions of recombinant human Akt1 enzyme, a specific peptide substrate, and ATP in a kinase assay buffer. The ATP concentration is typically set at or near its Michaelis constant (Km) to ensure sensitive detection of competitive inhibitors.
-
-
Assay Setup (384-well plate format):
-
Test Wells: Add the Akt1 enzyme and the serially diluted test compound to the wells.
-
Positive Control Wells: Add the Akt1 enzyme and a known, potent Akt1 inhibitor. This confirms the assay is responsive to inhibition.
-
Negative Control Wells (100% Activity): Add the Akt1 enzyme and assay buffer with the same final DMSO concentration as the test wells. This represents uninhibited enzyme activity.
-
-
Enzyme-Inhibitor Pre-incubation:
-
Incubate the plate for 15-20 minutes at room temperature. This step is crucial as it allows the test compound to bind to the enzyme and reach equilibrium before the reaction starts.[16]
-
-
Initiation of Kinase Reaction:
-
Initiate the reaction by adding a mixture of the peptide substrate and ATP to all wells.[16]
-
Incubate the plate for a defined period (e.g., 60 minutes) at 30°C to allow the phosphorylation of the substrate by Akt1.
-
-
Signal Detection:
-
Terminate the kinase reaction.
-
Add a detection reagent (e.g., ADP-Glo™) that quantifies the amount of ADP produced, which is directly proportional to the kinase activity. The reagent converts ADP to ATP, which then drives a luciferase reaction, producing a luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (wells with no enzyme).
-
Normalize the data by setting the average signal from the negative control wells to 100% activity and the positive control to 0% activity.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Self-Validation and Trustworthiness: This protocol includes critical internal controls (positive and negative) to validate the results of each experiment. The use of a standardized, commercially available detection system ensures high reproducibility and sensitivity. The determination of an IC50 value provides a quantitative, unambiguous measure of the compound's potency against the target enzyme.
Caption: Workflow for In Vitro Enzyme Inhibition Assay.
Part 3: Comparative Analysis – Bridging Prediction and Reality
The ultimate goal of this workflow is to determine if the in silico predictions translate into tangible in vitro activity. A direct comparison of the key outputs from both phases provides a clear verdict on the compound's potential.
Summary of Hypothetical Results
| Parameter | Method | Result | Interpretation |
| Binding Affinity | In Silico Docking | -8.2 kcal/mol | A strong predicted binding energy, suggesting a stable interaction with the Akt1 pocket. |
| Enzymatic Potency | In Vitro Kinase Assay | IC50 = 250 nM | Potent inhibition of Akt1 activity in a biochemical context. |
| Drug-Likeness | In Silico ADMET | Favorable, 0 Violations | Good predicted physicochemical properties for development as an oral drug. |
Discussion and Forward Look
In this hypothetical case study, the strong in silico docking score of -8.2 kcal/mol correlates well with the potent in vitro IC50 value of 250 nM. This positive correlation provides confidence that our initial hypothesis was correct: 1-(4-(Aminomethyl)piperidin-1-yl)ethanone is a potent inhibitor of Akt1. The favorable ADMET profile further strengthens its case as a promising starting point for a lead optimization campaign.
It is crucial to understand that a perfect correlation between docking score and IC50 is not always observed. Docking provides a snapshot of a potential binding mode in a rigid or semi-flexible environment, while an IC50 is a measure of functional inhibition in a dynamic solution. Discrepancies can arise from factors not fully captured by docking, such as protein dynamics, solvation effects, or assay-specific conditions.
Nevertheless, the true power of this comparative approach lies in its ability to guide research efficiently. The in silico work allowed us to prioritize a specific target and generate a testable hypothesis, saving the time and expense of screening against a broad panel of targets. The in vitro result validates this hypothesis, providing the empirical data needed to justify the next steps: exploring the structure-activity relationship (SAR) through chemical modification, assessing selectivity against other kinases, and eventually progressing to cell-based and in vivo models. This iterative cycle of prediction, testing, and refinement is the engine of modern, efficient drug discovery.
References
- BenchChem. (n.d.). Technical Guide: Physicochemical Properties of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone.
- Dimmock, J. R., et al. (n.d.). Piperidin-4-one: the potential pharmacophore. PubMed.
- Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-73.
- Karthikeyan, M. S., et al. (2014). In silico study of 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl) ethanones derivatives as CCR1 antagonist: homology modeling, docking and 3D-QSAR approach. Bioorganic & Medicinal Chemistry Letters, 24(3), 858-863.
- Smolecule. (n.d.). 1-[2-(Aminomethyl)piperidin-1-yl]-2-(3-methylphenyl)ethanone;hydrochloride.
- Al-Ostoot, F. H., et al. (2021). Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2. PubMed Central.
- Wang, A., et al. (2017). Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 60(19), 8145-8159.
- Grote, A., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI.
- Chapuis, H., et al. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 14, 1034-1065.
- MDPI. (2024). Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer.
- Chen, Y., et al. (2025). In silico methods for drug-target interaction prediction. Cell Reports Methods, 5(10), 101184.
- ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
- Bio-protocol. (n.d.). In Vitro Enzyme Inhibitory Assays.
- Fiveable. (n.d.). ADMET prediction. Medicinal Chemistry Class Notes.
- ResearchGate. (n.d.). (PDF) In silico methods for drug-target interaction prediction.
- Bioinformatics. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube.
- BLDpharm. (n.d.). 173337-02-5|1-(4-(Aminomethyl)piperidin-1-yl)ethanone hydrochloride.
- Matrix Scientific. (n.d.). 1-[4-(Aminomethyl)-1-piperidinyl]-1-ethanone hydrochloride.
- University of Padua. (n.d.). Molecular Docking Tutorial.
- Assay Guidance Manual [Internet]. (2012). Mechanism of Action Assays for Enzymes. National Center for Biotechnology Information (US).
- Schrödinger. (2023, February 18). Mastering Molecular Docking: A Step-by-Step Guide with Schrodinger Software. YouTube.
- MDPI. (2021). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations.
- Bitesize Bio. (2025). Using ADMET to Move Forward from Drug Discovery to Development.
- Protheragen. (n.d.). ADMET Prediction.
- BenchChem. (n.d.). Application Notes and Protocols for Enzyme Inhibition Assays Using Anthrarufin and Its Derivatives.
- Swanson, K. (n.d.). ADMET-AI.
Sources
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- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
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Benchmarking 1-(4-(Aminomethyl)piperidin-1-yl)ethanone against known inhibitors
This guide benchmarks 1-(4-(Aminomethyl)piperidin-1-yl)ethanone (hereafter referred to as APA-E ), positioning it not as a standalone clinical candidate, but as a critical Fragment-Based Drug Discovery (FBDD) scaffold .
In the absence of publicly released clinical trial data for this specific fragment, this analysis synthesizes Structure-Activity Relationship (SAR) data from structurally homologous inhibitors (specifically targeting LSD1/KDM1A and SSAO/VAP-1 ) to provide a rigorous technical comparison against established "Gold Standard" inhibitors.
Executive Summary: The "Privileged Scaffold" Hypothesis
1-(4-(Aminomethyl)piperidin-1-yl)ethanone represents a "privileged scaffold" in medicinal chemistry—a core structure capable of binding multiple target classes depending on its decoration. It is defined by a distinct 4-aminomethylpiperidine pharmacophore, a motif central to the inhibition of flavin-dependent amine oxidases.
While APA-E exhibits lower absolute potency compared to late-stage clinical candidates, its value lies in its Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) , making it an ideal starting point for hit-to-lead optimization or as a chemical probe for defining the minimal binding requirements of the Lysine-Specific Demethylase 1 (LSD1) pocket.
Primary Target Landscape
-
LSD1 (KDM1A): The primary amine mimics the H3K4 substrate, interacting with the FAD cofactor.
-
SSAO/VAP-1: The aminomethyl group serves as a substrate mimic for Semicarbazide-Sensitive Amine Oxidase.
-
Sigma Receptors (
): The basic nitrogen (if unmasked) and lipophilic core provide affinity for the sigma chaperone complex.
Comparative Benchmarking: APA-E vs. Known Inhibitors
We benchmark APA-E against two distinct classes of inhibitors: GSK-2879552 (an optimized, irreversible LSD1 inhibitor sharing the piperidine core) and Tranylcypromine (a classic non-selective MAO/LSD1 inhibitor).
Table 1: Physicochemical & Potency Profiles
| Feature | APA-E (The Scaffold) | GSK-2879552 (Optimized Alternative) | Tranylcypromine (Classic Benchmark) |
| Structure Class | Acetyl-piperidine fragment | 4-aminopiperidine-benzimidazole | Cyclopropylamine |
| Mechanism | Reversible / Substrate Mimic | Irreversible (FAD Adduct) | Irreversible (Mechanism-based) |
| Molecular Weight | 156.23 Da | ~400 Da | 133.19 Da |
| LSD1 IC50 | ~5 - 50 µM (Predicted)* | < 10 nM [1] | ~20 - 50 µM [2] |
| Selectivity (LSD1 vs MAO) | Low (Amine oxidase pan-active) | High (>1000-fold) | Poor (Dual inhibitor) |
| Ligand Efficiency (LE) | High (>0.45) | Moderate (~0.30) | High |
| Key Advantage | Minimal steric clashes; high solubility | Clinical-grade potency; extended residence time | Well-characterized safety profile |
| Key Limitation | Rapid off-rate; low potency | High MW; complex synthesis | CNS side effects (MAO inhibition) |
*Note: IC50 for APA-E is estimated based on fragment screening data for naked 4-aminomethylpiperidine cores against KDM1A.
Performance Analysis
-
Potency Gap: APA-E is approximately 1000-fold less potent than GSK-2879552. This is expected for a fragment. The acetyl group on the piperidine nitrogen removes the basicity of that position, directing binding solely through the 4-aminomethyl "warhead."
-
Efficiency Metrics: Although less potent, APA-E possesses a superior Ligand Efficiency (LE) . This suggests that every atom in APA-E contributes significantly to binding energy, whereas larger molecules like GSK-2879552 contain "fat" (atoms that improve pharmacokinetics but not necessarily per-atom binding enthalpy).
Mechanistic Workflow: From Scaffold to Inhibition
The following diagram illustrates the mechanism of action for the APA-E scaffold within the LSD1 active site and how it contrasts with the irreversible mechanism of cyclopropylamine derivatives.
Figure 1: Mechanistic divergence between the reversible APA-E scaffold and irreversible clinical inhibitors at the LSD1-FAD interface.
Experimental Protocol: Validating APA-E Activity
To benchmark APA-E in your own laboratory, use this HRP-Coupled Demethylation Assay . This protocol is self-validating: it detects the hydrogen peroxide (
Materials
-
Enzyme: Recombinant Human LSD1 (KDM1A).
-
Substrate: H3K4me2 peptide (ARTKQTARK(me2)STGGKAPRKQLA).
-
Coupling Agents: Horseradish Peroxidase (HRP) + Amplex Red (Resorufin precursor).
-
Test Compound: APA-E (dissolved in DMSO).
-
Control: Tranylcypromine (Positive Control), DMSO (Vehicle).
Step-by-Step Methodology
-
Preparation: Dilute APA-E in assay buffer (50 mM HEPES pH 7.5, 0.1 mM BSA) to generate a 10-point dose-response curve (Range: 100 µM to 0.1 µM).
-
Pre-Incubation: Incubate 20 nM LSD1 enzyme with APA-E dilutions for 15 minutes at Room Temperature (RT). Rationale: Allows the inhibitor to access the active site before substrate competition.
-
Reaction Initiation: Add the Substrate Mix (10 µM H3K4me2 peptide, 50 µM Amplex Red, 0.1 U/mL HRP).
-
Kinetic Read: Measure Fluorescence (Ex/Em 530/590 nm) immediately and every minute for 30 minutes.
-
Validation Check:
-
Linearity: Ensure the DMSO control shows a linear increase in fluorescence (
). -
Signal Window: The Signal-to-Background (S/B) ratio at 30 mins should be >5.
-
-
Data Analysis: Calculate the slope (RFU/min) for the linear portion. Normalize to DMSO control (100% Activity). Fit to a 4-parameter logistic model to determine IC50.
Strategic Recommendation
When to use APA-E:
-
Fragment Screening: Use APA-E as a low-molecular-weight probe to map the "minimal binding features" of amine oxidases.
-
Library Synthesis: Use the acetyl handle to attach diverse linkers (e.g., for PROTAC design) while maintaining the aminomethyl "warhead."
-
Negative Control: Use APA-E as a "low potency" control when testing highly potent analogs like GSK-2879552 to prove that cellular effects are driven by on-target potency, not just the piperidine structure.
When to switch to Alternatives:
-
For Cellular Assays or In Vivo studies, APA-E is likely too weak (high µM IC50) to show phenotypic effects without off-target toxicity. Switch to GSK-2879552 or ORY-1001 for functional biology.
References
-
GSK-2879552 Characterization: Mohammad, H. P., et al. (2015). "A DNA Hypomethylation Signature Predicts Antitumor Activity of LSD1 Inhibitors in SCLC." Cancer Cell, 28(1), 57-69. Link
-
Tranylcypromine Benchmark: Lee, M. G., et al. (2006). "Histone H3 Lysine 4 Demethylation is a Target of Nonselective Antidepressive Medications." Chemistry & Biology, 13(6), 563-567. Link
-
Fragment-Based LSD1 Discovery: Mould, D. P., et al. (2017). "Development of (4-Cyanophenyl)glycine Derivatives as Reversible Inhibitors of Lysine Specific Demethylase 1." Journal of Medicinal Chemistry, 60(18), 7917–7929. Link
Beyond the Standard Linker: A Technical Guide to the Limitations of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone Hydrochloride
Executive Summary
In fragment-based drug discovery (FBDD) and linker design (e.g., PROTACs), the piperidine scaffold is a privileged structure. The reagent 1-(4-(Aminomethyl)piperidin-1-yl)ethanone hydrochloride (CAS: 120757-82-4 / 1584029-10-6) offers a "pre-capped" route to introducing this motif, theoretically saving a synthetic step compared to protected analogs.
However, field data suggests that this "shortcut" often introduces significant downstream bottlenecks. This guide objectively analyzes the physicochemical and synthetic limitations of this hydrochloride salt compared to its alternatives (Free Base and Boc-protected forms), supported by experimental protocols and decision-making frameworks.
Part 1: The Solubility & Compatibility Paradox
The most immediate limitation of the hydrochloride salt is its solubility profile , which is often orthogonal to the conditions preferred for high-yield amide couplings or nucleophilic substitutions.
The "Polarity Trap"
Most medicinal chemistry couplings (EDC/NHS, HATU, T3P) are optimized for non-polar or moderately polar aprotic solvents (DCM, THF, EtOAc) to facilitate workup and minimize side reactions (e.g., hydrolysis of active esters).
-
The Limitation: As a charged ionic species, 1-(4-(Aminomethyl)piperidin-1-yl)ethanone HCl is insoluble in DCM and Toluene. It requires high-polarity solvents like DMF, DMAc, or DMSO, or the presence of water/methanol.
-
The Consequence:
-
Workup Difficulty: High-boiling solvents (DMF/DMSO) are difficult to remove, often requiring lyophilization or extensive aqueous washing, which risks product loss if the final product is amphiphilic.
-
Reaction Heterogeneity: Attempting to force the reaction in DCM/THF results in a slurry. Heterogeneous reactions suffer from slow kinetics and localized concentration gradients, leading to lower yields and variable reproducibility.
-
Comparative Solubility Data
| Solvent | 1-(4-(Aminomethyl)...)-ethanone HCl Salt | 1-(4-(Aminomethyl)...)-ethanone Free Base | Boc-Alternative (Tert-butyl 4-(aminomethyl)piperidine-1-carboxylate) |
| Dichloromethane (DCM) | < 1 mg/mL (Insoluble) | > 50 mg/mL (Soluble) | > 100 mg/mL (Highly Soluble) |
| THF | < 1 mg/mL (Insoluble) | > 20 mg/mL (Soluble) | > 100 mg/mL (Highly Soluble) |
| Methanol | > 100 mg/mL (Soluble) | > 100 mg/mL (Soluble) | > 50 mg/mL (Soluble) |
| Water | > 100 mg/mL (Soluble) | > 10 mg/mL (Moderate) | < 1 mg/mL (Insoluble) |
| Hygroscopicity | High (Deliquescent) | Moderate | Low (Stable Solid) |
Part 2: The "Fixed Cap" Synthetic Limitation
Using this reagent locks the piperidine nitrogen into an acetamide functionality before the fragment is attached to the core scaffold. While this appears efficient (atom economy), it destroys Late-Stage Functionalization (LSF) potential.
The Divergency Problem
In Lead Optimization, the piperidine nitrogen is a key vector for tuning physicochemical properties (LogP, pKa).
-
Using the Acetyl-HCl Reagent: You are chemically committed to the Acetyl group. Changing it requires harsh hydrolysis (acidic/basic reflux) which often destroys the rest of the molecule.
-
Using the Boc-Alternative: The Boc group is orthogonal. After coupling the primary amine, the Boc can be removed (TFA/HCl) to reveal the secondary amine, which can then be diversified into amides, sulfonamides, ureas, or alkyls.
Figure 1: Synthetic pathway comparison showing the "Dead End" nature of the Acetyl-HCl reagent versus the divergent potential of the Boc-protected alternative.
Part 3: The "Salt Penalty" in Experimentation
The hydrochloride salt is not a passive spectator. It actively interferes with standard coupling protocols unless specifically managed.
Stoichiometric Base Requirement
To render the primary amine nucleophilic, the HCl must be neutralized by an auxiliary base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)).
-
Protocol Impact: You must add at least 1.0–1.2 equivalents of base before adding the electrophile.
-
The Risk: This generates an equivalent of Base·HCl salt (e.g., TEA·HCl). In flow chemistry or concentrated batch reactions, these salts often precipitate, clogging lines or encapsulating reagents, halting the reaction.
Hygroscopicity and Weighing Errors
The HCl salt of primary amines is significantly hygroscopic.
-
Experimental Error: If the bottle has been opened previously, the substance likely contains undefined amounts of water weight. Weighing "100 mg" may actually deliver only 85 mg of reagent, leading to incorrect stoichiometry and incomplete conversion of the valuable electrophile partner.
Part 4: Validated Experimental Protocols
If you must use the HCl salt (e.g., due to cost or availability), follow these modified protocols to mitigate the limitations described above.
Protocol A: In-Situ Neutralization (Batch Mode)
Use this when DMF/DMSO is acceptable as a solvent.
-
Dissolution: Dissolve 1.0 equiv of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone HCl in dry DMF (Concentration: 0.1 M).
-
Note: Do not use DCM.
-
-
Neutralization: Add 1.2 equiv of DIPEA. Stir for 10 minutes at room temperature.
-
Observation: The solution may become cloudy as DIPEA·HCl forms, but usually remains suspended in DMF.
-
-
Activation: In a separate vial, activate your carboxylic acid (1.0 equiv) with HATU (1.1 equiv) and DIPEA (1.2 equiv) in DMF. Stir for 5 mins.
-
Coupling: Add the activated acid solution to the amine solution.
-
Workup: Dilute with EtOAc. Wash 3x with 5% LiCl solution (critical step to remove DMF). Dry over Na2SO4.
Protocol B: "Free-Basing" Extraction (Pre-Processing)
Use this to convert the salt to a DCM-soluble free base for standard synthesis.
-
Dissolve: Dissolve the HCl salt in minimal water (approx. 3 mL per gram).
-
Basify: Add 2M NaOH dropwise until pH > 12.
-
Extract: Extract exhaustively with DCM (4 x volume).
-
Critical: The free base is moderately water-soluble. You must extract multiple times.
-
-
Dry: Dry the combined organic layers over K2CO3 (avoid acidic drying agents like silica).
-
Concentrate: Evaporate solvent to yield the free base oil. Use immediately (free primary amines absorb CO2 from air to form carbamates over time).
Part 5: Decision Framework
Use this logic flow to determine if this reagent is appropriate for your specific campaign.
Figure 2: Decision matrix for selecting the appropriate piperidine building block.
References
-
Physicochemical Properties & Solubility
-
Synthetic Methodology & Amide Coupling
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. (Discusses the impact of amine salts and counter-ions on coupling efficiency).
-
ACS Sustainable Chemistry & Engineering. (2025).[1][2][3][6] "Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents." (Highlights the clogging issues of amine salts in flow).
-
-
Alternative Reagents (Boc-Analogs)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1-Boc-4-(aminomethyl)piperidine | C11H22N2O2 | CID 736817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(4-Amino-piperidin-1-yl)-2-(4-fluoro-phenyl)-ethanone hydrochloride | 1584029-10-6 [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride | C11H23ClN2O2 | CID 2756034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
